Mcl-1 inhibitor 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H42ClFN6O4S |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
17-chloro-33-fluoro-5,14-dimethyl-22-(2-morpholin-4-ylethyl)-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |
InChI |
InChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50) |
InChI Key |
DGDUGLCJDSJQMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It details the molecular interactions, signaling pathways, and cellular consequences of Mcl-1 inhibition by S63845, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction
S63845 functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).[1] The primary anti-apoptotic role of Mcl-1 is to sequester and neutralize pro-apoptotic effector proteins, primarily BAX and BAK, by binding to their BH3 domains.[1][2] This sequestration prevents BAX and BAK from oligomerizing at the mitochondrial outer membrane, a critical step for initiating apoptosis.
S63845 selectively binds with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[1][3][4][5] This competitive binding displaces the previously sequestered BAX and BAK proteins.[1][6] Once liberated, BAX and BAK are free to activate, oligomerize, and form pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in the intrinsic apoptotic pathway.[7] MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of a caspase cascade (initiator caspase-9 and effector caspases) that culminates in programmed cell death.[6][7] The entire process is critically dependent on the presence of BAX and/or BAK, as cells deficient in both are resistant to S63845-induced apoptosis.[5][8]
Quantitative Data: Binding Affinity and Cellular Potency
S63845 is distinguished by its high affinity and remarkable selectivity for human Mcl-1 over other pro-survival BCL-2 family members. This specificity minimizes off-target effects.[9]
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
| Protein | Binding Affinity (Kd or Ki) | Method | Reference |
|---|---|---|---|
| Human Mcl-1 | 0.19 nM (Kd) | Surface Plasmon Resonance (SPR) | [1][3][6][10][11] |
| Human Mcl-1 | < 1.2 nM (Ki) | Not Specified | [6] |
| Human Bcl-2 | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |
| Human Bcl-xL | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |
| Mouse Mcl-1 | ~6-fold lower affinity than human | Not Specified |[3][10][12] |
Table 2: Cellular Potency of S63845 in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Potency (IC50) | Reference |
|---|---|---|---|
| H929 | Multiple Myeloma | ~100 nM | [7] |
| U-2946 | B-cell Lymphoma | ~100 nM | [7] |
| AMO1 | Multiple Myeloma | Potent (not quantified) | [6] |
| Various AML Lines | Acute Myeloid Leukemia | 4 - 233 nM | [11] |
| MAVER-1 (Bcl-2 dependent) | Mantle Cell Lymphoma | Low potency (apoptosis at high conc.) | [7] |
| K562 (Bcl-xL dependent) | Chronic Myeloid Leukemia | No apoptosis induced |[7] |
Key Experimental Protocols and Methodologies
Verifying the mechanism of action of S63845 involves several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement
This assay is used to confirm that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (BAX, BAK, BIM) within the cell.
Protocol:
-
Cell Culture and Treatment: Culture Mcl-1 dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with varying concentrations of S63845 (e.g., 0.1, 1, 3 µM) and a vehicle control (DMSO) for a short duration (e.g., 4 hours).[10]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody specific for Mcl-1 (or a FLAG-tag if using overexpressed tagged protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash multiple times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a loading buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAX, and BAK to observe the dissociation of the complex in S63845-treated samples.
Apoptosis Assays
The functional consequence of S63845 treatment is the induction of apoptosis. This is typically measured by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., H929) in a multi-well plate and allow them to adhere or stabilize. Treat with a dose-response of S63845 for a specified time (e.g., 4, 8, or 24 hours).[7] Include negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming."[13][14] It can determine a cell's dependence on specific anti-apoptotic proteins like Mcl-1. In this context, it can confirm that S63845 treatment sensitizes mitochondria to apoptosis, mimicking a high-priming state.
Protocol Principle:
-
Cell Permeabilization: Cells are gently permeabilized with a detergent like digitonin, which selectively perforates the plasma membrane while leaving the mitochondrial membranes intact.[15]
-
Peptide/Drug Exposure: The permeabilized cells (i.e., isolated mitochondria) are exposed to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3 mimetics (like S63845).[13][14][15]
-
MOMP Measurement: The response to the peptides is measured by quantifying the release of cytochrome c from the mitochondria, often via flow cytometry or a plate-based assay.[16]
-
Data Interpretation: High sensitivity (cytochrome c release) to Mcl-1-specific peptides (like NOXA) or inhibitors (S63845) indicates a strong dependence on Mcl-1 for survival.
Mechanisms of Sensitivity and Resistance
The efficacy of S63845 is not uniform across all cancer types. The cellular context, particularly the expression levels of other BCL-2 family proteins, is a key determinant of sensitivity.
-
Sensitivity: Cancer cells that are highly dependent on Mcl-1 for survival ("Mcl-1 dependent") are exquisitely sensitive to S63845.[1][3][4] This dependency is often characterized by high levels of Mcl-1 protein complexed with pro-apoptotic partners.
-
Resistance:
-
BCL-xL Expression: A primary mechanism of intrinsic and acquired resistance is the high expression of other anti-apoptotic proteins, particularly BCL-xL.[1][17][18] When S63845 inhibits Mcl-1, BCL-xL can still sequester BAX/BAK, thus preventing apoptosis. An inverse correlation between S63845 sensitivity and BCL-xL expression levels has been observed.[1]
-
Upregulation of Mcl-1/Bcl-xL: In models of acquired resistance, cells often respond by upregulating the expression of Mcl-1 itself or BCL-xL.[17][18]
-
Loss of BAK: Deletion of the pro-apoptotic effector BAK has been identified as a potential resistance mechanism, underscoring its critical role in mediating S63845-induced cell death.[19][20]
-
Conclusion
S63845 is a highly potent and selective BH3 mimetic that specifically targets the anti-apoptotic protein Mcl-1. Its mechanism of action involves competitive binding to the Mcl-1 BH3 groove, which liberates the pro-apoptotic effector proteins BAX and BAK. This leads to the activation of the intrinsic, BAX/BAK-dependent mitochondrial pathway of apoptosis. The efficacy of S63845 is greatest in Mcl-1 dependent tumors and can be modulated by the expression levels of other BCL-2 family members, particularly BCL-xL. This detailed understanding of its mechanism provides a strong rationale for its clinical investigation and for the development of combination therapies to overcome resistance.[19]
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sns-032.com [sns-032.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. labs.dana-farber.org [labs.dana-farber.org]
- 15. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: S63845's Selectivity for Mcl-1 Over Bcl-2/Bcl-xL
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical analysis of S63845, a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A central focus is the compound's remarkable selectivity for Mcl-1 over other key Bcl-2 family members, Bcl-2 and Bcl-xL, a critical attribute for its therapeutic potential and utility as a research tool.
Quantitative Analysis of Binding Selectivity
The efficacy and safety profile of a BH3 mimetic like S63845 is fundamentally determined by its binding affinity and selectivity for its intended target. S63845 was designed to bind with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and triggering cell death. Quantitative assays have consistently demonstrated that S63845 has a sub-nanomolar affinity for human Mcl-1 while exhibiting negligible binding to Bcl-2 or Bcl-xL, highlighting its exceptional selectivity.
Table 1: Comparative Binding Affinities of S63845
| Target Protein | Binding Affinity (Kd / Ki) | Method(s) of Determination | Selectivity over Mcl-1 |
| Human Mcl-1 | Kd: 0.19 nM Ki: < 1.2 nM | Surface Plasmon Resonance (SPR) Time-Resolved FRET (TR-FRET) | - |
| Human Bcl-2 | Ki: > 10,000 nM | TR-FRET / Fluorescence Polarization (FP) | > 8,300-fold |
| Human Bcl-xL | Ki: > 10,000 nM | TR-FRET / Fluorescence Polarization (FP) | > 8,300-fold |
Data compiled from multiple sources.
Mechanism of Action: Selective Mcl-1 Inhibition
S63845 functions as a BH3 mimetic, specifically targeting the hydrophobic BH3-binding groove on the Mcl-1 protein. In healthy and cancer cells, Mcl-1 sequesters the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and preserving mitochondrial integrity.
By occupying this critical groove, S63845 competitively displaces BAX and BAK from Mcl-1. The liberated BAX and BAK are then free to homo-oligomerize, forming pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in apoptosis. The high selectivity of S63845 ensures that this apoptotic cascade is initiated only in cells dependent on Mcl-1 for survival, sparing cells that rely on Bcl-2 or Bcl-xL.
Experimental Protocols for Selectivity Determination
The high selectivity of S63845 has been validated through a suite of rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantitatively measures the ability of S63845 to disrupt the interaction between an anti-apoptotic protein (Mcl-1, Bcl-2, or Bcl-xL) and a fluorescently labeled BH3 peptide.
Objective: To determine the inhibitory constant (Ki) of S63845 for Bcl-2 family proteins.
Materials:
-
Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins (e.g., His-tagged).
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bid).
-
Terbium (Tb)-conjugated anti-His antibody (FRET donor).
-
S63845 compound.
-
Assay buffer (e.g., PBS, 0.05% Tween-20).
-
384-well microplates.
-
TR-FRET enabled plate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of S63845 in assay buffer. Prepare working solutions of the target protein (Mcl-1, Bcl-2, or Bcl-xL), Tb-anti-His antibody, and FITC-BH3 peptide at 2x final concentration.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the S63845 serial dilution or vehicle (DMSO) control. b. Add 5 µL of the target protein/Tb-anti-His antibody mixture to each well. c. Add 10 µL of the FITC-BH3 peptide to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours), protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 615 nm) and the acceptor's emission (e.g., 665 nm).
-
Analysis: Calculate the ratiometric signal (665 nm / 615 nm). Plot the ratio against the logarithm of S63845 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Objective: To confirm that S63845 binds to Mcl-1 but not Bcl-2 or Bcl-xL in intact cells.
Materials:
-
Mcl-1 dependent cell line (e.g., H929).
-
S63845 compound and DMSO vehicle.
-
PBS and protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibodies specific for Mcl-1, Bcl-2, and Bcl-xL.
Protocol:
-
Cell Treatment: Treat cultured cells with a saturating concentration of S63845 or DMSO vehicle for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble Mcl-1, Bcl-2, and Bcl-xL remaining at each temperature point by Western Blot.
-
Interpretation: In S63845-treated samples, a shift in the melting curve to a higher temperature for Mcl-1 indicates stabilization upon binding. No thermal shift is expected for Bcl-2 or Bcl-xL, confirming selective engagement.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that S63845 disrupts the protein-protein interaction between Mcl-1 and its pro-apoptotic partners (e.g., BAK, BAX) within the cell.
Objective: To show displacement of BAK/BAX from Mcl-1 upon S63845 treatment.
Protocol:
-
Cell Culture and Treatment: Use cells (e.g., HeLa cells) that may be transduced to express tagged versions of the proteins (e.g., Flag-Mcl-1). Treat the cells with increasing concentrations of S63845 for 4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein (e.g., anti-Flag antibody) conjugated to magnetic or agarose beads. This will pull down the tagged protein and any interacting partners.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western Blot using antibodies against Mcl-1 and its potential binding partners (BAK, BAX).
-
Interpretation: A dose-dependent decrease in the amount of BAK and BAX co-precipitated with Mcl-1 in the S63845-treated samples indicates that the inhibitor successfully disrupts this interaction in a cellular context.
Conclusion
The data unequivocally establish S63845 as a highly potent and selective inhibitor of Mcl-1. Quantitative binding assays demonstrate a selectivity margin of over 8,000-fold for Mcl-1 compared to Bcl-2 and Bcl-xL. This selectivity is validated at the cellular level, where S63845 effectively engages Mcl-1 to disrupt its interaction with pro-apoptotic effectors, thereby triggering the intrinsic apoptotic pathway. The detailed protocols provided herein serve as a guide for researchers aiming to investigate or utilize S63845, underscoring its value as a precise pharmacological tool for dissecting apoptosis and as a promising candidate for targeted cancer therapy.
S63845: A Technical Guide to a Potent and Selective Mcl-1 Inhibitor in the Mitochondrial Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of S63845, a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). We will delve into its mechanism of action within the mitochondrial apoptosis pathway, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize complex interactions through signaling and workflow diagrams.
Introduction: Targeting Mcl-1 in Cancer Therapy
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. An imbalance between pro-apoptotic (e.g., BAX, BAK, BIM, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy. Mcl-1 is frequently overexpressed in various hematological and solid tumors, making it a prime target for therapeutic intervention.
S63845 has emerged as a powerful tool for both basic research and drug development due to its high affinity and specificity for Mcl-1.[1][2] This guide will provide a comprehensive overview of its function and application in studying and targeting the mitochondrial apoptosis pathway.
Mechanism of Action of S63845
S63845 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[2] This action competitively displaces pro-apoptotic "effector" proteins, primarily BAK and BAX, which are normally sequestered by Mcl-1. Once liberated, BAK and BAX undergo a conformational change, oligomerize in the outer mitochondrial membrane, and form pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Smac/DIABLO.
Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the proteolytic cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. S63845-induced apoptosis is therefore dependent on BAX/BAK and caspases.[3]
Quantitative Data
The efficacy and selectivity of S63845 have been quantified in numerous studies. The following tables summarize key binding affinities and cellular potencies.
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method | Reference |
| Human Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) | [2] |
| Human Bcl-2 | No discernible binding | Not specified | [2] |
| Human Bcl-xL | No discernible binding | Not specified | [2] |
| Mouse Mcl-1 | ~6-fold lower than human | Not specified |
Table 2: In Vitro Cellular Activity of S63845 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | <1 | [2] |
| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 | [4] |
| Various AML cell lines | Acute Myeloid Leukemia | <1 | [2] |
| MAVER-1 | Mantle Cell Lymphoma | Induces apoptosis at higher concentrations | [4] |
| K562 (Bcl-xL dependent) | Chronic Myelogenous Leukemia | Ineffective | [4] |
| Various solid tumors | Breast, Lung, etc. | Generally less effective as monotherapy | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of S63845.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Mcl-1/BAK Interaction
This protocol is designed to demonstrate that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners like BAK.
Materials:
-
S63845 (solubilized in DMSO)
-
Mcl-1 dependent cancer cell line (e.g., H929)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting: anti-Mcl-1, anti-BAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture Mcl-1 dependent cells to 70-80% confluency. Treat cells with varying concentrations of S63845 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Mcl-1 antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and BAK.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
Expected Outcome: In the DMSO-treated sample, both Mcl-1 and BAK should be detected in the immunoprecipitate. In the S63845-treated samples, the amount of BAK co-immunoprecipitated with Mcl-1 should decrease in a dose-dependent manner, demonstrating the disruption of their interaction.
BH3 Profiling to Determine Mcl-1 Dependency
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to pro-apoptotic BH3 peptides. It can be used to determine a cell's dependency on specific anti-apoptotic proteins for survival.
Materials:
-
Cells of interest
-
Digitonin (for plasma membrane permeabilization)
-
Mitochondrial assay buffer
-
BH3 peptides (e.g., BIM, PUMA, BAD, NOXA, and a specific Mcl-1 targeting peptide like MS1)
-
JC-1 or TMRM (for measuring mitochondrial membrane potential) or anti-cytochrome c antibody and secondary antibody for flow cytometry
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in the mitochondrial assay buffer.
-
Permeabilization: Add a low concentration of digitonin to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate and treat with a concentration range of various BH3 peptides for a defined period (e.g., 30-60 minutes) at room temperature. Include a DMSO control. To specifically assess the effect of S63845, pre-incubate a set of wells with S63845 before adding the BH3 peptides.
-
Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
-
Mitochondrial Membrane Potential: Add JC-1 or TMRM and incubate. Analyze the fluorescence by flow cytometry. A decrease in fluorescence indicates loss of mitochondrial membrane potential, a consequence of MOMP.
-
Cytochrome c Release: Fix and permeabilize the cells, then stain with an anti-cytochrome c antibody followed by a fluorescently labeled secondary antibody. Analyze by flow cytometry. A decrease in the cytochrome c signal indicates its release from the mitochondria.
-
-
Data Analysis: Quantify the percentage of cells that have undergone MOMP for each peptide treatment. High sensitivity to the MS1 peptide or increased sensitivity to other peptides after S63845 treatment indicates Mcl-1 dependency.
Expected Outcome: Cells dependent on Mcl-1 will show a significant increase in MOMP when treated with an Mcl-1-specific BH3 peptide (MS1) or when pre-treated with S63845 followed by a general BH3 activator peptide like BIM.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7, a hallmark of apoptosis.
Materials:
-
Cells treated with S63845 or a vehicle control
-
Caspase-Glo® 3/7 Assay kit (or similar) containing a luminogenic caspase-3/7 substrate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with a dose range of S63845 for various time points. Include untreated and vehicle-treated controls.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Expected Outcome: A dose- and time-dependent increase in luminescence in S63845-treated cells compared to controls, indicating the activation of caspase-3 and -7.
Conclusion
S63845 is a highly specific and potent inhibitor of Mcl-1 that has proven invaluable for dissecting the mitochondrial apoptosis pathway. Its ability to selectively induce apoptosis in Mcl-1-dependent cancer cells underscores the therapeutic potential of targeting this critical anti-apoptotic protein. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate the mechanism of S63845 and to identify cancer types that may be susceptible to Mcl-1 inhibition. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of S63845 and similar Mcl-1 inhibitors.
References
The Mcl-1 Inhibitor S63845: A Comprehensive Analysis of its Efficacy in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective inhibition of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family has emerged as a promising therapeutic strategy in oncology. Myeloid cell leukemia-1 (Mcl-1), a key member of this family, is frequently overexpressed in a multitude of cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This technical guide provides a detailed overview of the cancers in which S63845 has shown efficacy, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Triggering Apoptosis through Mcl-1 Inhibition
S63845 exerts its cytotoxic effects by binding with high affinity (Kd = 0.19 nM) to the BH3-binding groove of human Mcl-1.[8][12][13] This action mimics the function of pro-apoptotic BH3-only proteins, thereby liberating pro-apoptotic effector proteins BAX and BAK from sequestration by Mcl-1.[11][13][14] The freed BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][5][6][8][10][11][13][14]
Efficacy in Hematological Malignancies
S63845 has demonstrated profound single-agent efficacy in a wide array of hematological cancer models, particularly those exhibiting a dependency on Mcl-1 for survival.
Multiple Myeloma (MM)
Multiple myeloma cell lines are highly sensitive to S63845. In a panel of 25 MM cell lines, 17 were classified as highly sensitive with IC50 values below 0.1 µM.[15]
| Cell Line | IC50 (µM) | Sensitivity Classification |
| H929 | < 0.1 | Highly Sensitive |
| AMO1 | < 0.1 | Highly Sensitive |
| ... (and 15 others) | < 0.1 | Highly Sensitive |
| ... (6 cell lines) | 0.1 - 1.0 | Moderately Sensitive |
| ... (2 cell lines) | > 1.0 | Insensitive |
| Table 1: In Vitro Efficacy of S63845 in Multiple Myeloma Cell Lines.[15] |
In vivo studies using xenograft models of human multiple myeloma have shown significant tumor growth inhibition and even complete tumor regression. For instance, in an AMO1 xenograft model, S63845 administered at 25 mg/kg induced complete tumor regression in 7 out of 8 mice 100 days after treatment.[11]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Regression |
| H929 | 25 mg/kg, i.v. | 103% (max) | Not specified |
| AMO1 | 25 mg/kg, i.v. | 114% (max) | 7 out of 8 mice |
| Table 2: In Vivo Efficacy of S63845 in Multiple Myeloma Xenograft Models.[11] |
Leukemia
S63845 has shown potent activity against acute myeloid leukemia (AML) cells, while sparing normal hematopoietic stem cells.[14] In a study of 25 primary AML patient samples, S63845 induced apoptosis more selectively than standard-of-care drugs like idarubicin and ara-C.[14]
| Cell Line / Sample Type | S63845 Effect |
| Primary AML cells | Selective apoptosis |
| Normal hematopoietic progenitors | Minimal effect |
| Table 3: Selective Activity of S63845 in AML.[14] |
While many AML cell lines are sensitive, chronic myeloid leukemia (CML) cell lines have been reported to be largely resistant to S63845 as a single agent.[16]
Lymphoma
A significant proportion of diffuse large B-cell lymphoma (DLBCL) and the majority of Burkitt lymphoma cell lines are sensitive to S63845.[2][4] In a panel of 13 DLBCL cell lines, 8 were sensitive, and in 5 Burkitt lymphoma cell lines, 4 were sensitive to S63845.[4]
| Lymphoma Subtype | Sensitive Cell Lines / Total |
| Diffuse Large B-cell Lymphoma (DLBCL) | 8 / 13 |
| Burkitt Lymphoma | 4 / 5 |
| Table 4: In Vitro Efficacy of S63845 in Lymphoma Cell Lines.[4] |
In a c-MYC-driven mouse lymphoma model, S63845 treatment (25 mg/kg) resulted in a 70% cure rate in immunocompetent mice.[11][15]
Efficacy in Solid Tumors
While generally less effective as a monotherapy in solid tumors compared to hematological malignancies, S63845 has shown significant promise in combination with other anti-cancer agents.
Breast Cancer
In preclinical models of triple-negative breast cancer (TNBC) and HER2-amplified breast cancer, S63845 has demonstrated synergistic activity with standard-of-care chemotherapies and targeted agents.[1][7]
| Breast Cancer Subtype | Combination Partner | Effect |
| Triple-Negative (TNBC) | Docetaxel | Synergistic anti-tumor activity |
| Triple-Negative (TNBC) | Cisplatin | Synergistic apoptosis induction |
| HER2-Amplified | Trastuzumab | Synergistic anti-tumor activity |
| HER2-Amplified | Lapatinib | Synergistic anti-tumor activity |
| Table 5: Combination Efficacy of S63845 in Breast Cancer Models.[1][7][17] |
Two basal-like TNBC cell lines, MDA-MB-468 and HCC1143, were sensitive to S63845 with EC50 values of 141.2 ± 24.7 nM and 3.1 ± 0.5 µM, respectively.[17]
Ovarian Cancer
In ovarian cancer models, the presence of pre-formed BAK/MCL1 complexes was found to predict sensitivity to both paclitaxel and S63845.[18] The combination of paclitaxel and S63845 showed synergistic anti-cancer effects in vivo in an OVCAR8 xenograft model.[18]
| Xenograft Model | Treatment | Outcome |
| OVCAR8 | Paclitaxel (1.5 mg/kg) + S63845 (15 mg/kg) | Significant inhibition of tumor growth |
| Table 6: In Vivo Combination Efficacy in an Ovarian Cancer Model.[18] |
Melanoma
The combination of S63845 with the Bcl-2/Bcl-xL inhibitor navitoclax (ABT-263) has been shown to be effective in killing difficult-to-treat melanoma cells, including those resistant to targeted therapies and immunotherapies.[19] This combination significantly inhibited tumor growth in in vivo mouse xenograft models.[19]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[20][21][22][23]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of S63845 (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with S63845 at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of S63845 in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Cell Implantation: Subcutaneously or intravenously inject human cancer cells to establish tumors.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer S63845 (e.g., intravenously) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Conclusion
The Mcl-1 inhibitor S63845 has demonstrated compelling preclinical efficacy across a range of cancers, particularly hematological malignancies where it shows potent single-agent activity. In solid tumors, its strength lies in synergistic combinations with existing therapies. The data presented in this guide underscore the therapeutic potential of targeting Mcl-1 and provide a solid foundation for the continued clinical development of S63845 and other Mcl-1 inhibitors. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies for various cancer types.
References
- 1. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sns-032.com [sns-032.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 10. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 14. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 15. Compound could treat a range of blood cancers | MDedge [mdedge.com]
- 16. mdpi.com [mdpi.com]
- 17. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of S63845: A Potent and Selective MCL-1 Inhibitor for Hematological Malignancies
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical studies of S63845, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), in the context of hematological malignancies. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.
Introduction: Targeting MCL-1 in Hematological Cancers
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Within this family, MCL-1 is a pro-survival member frequently overexpressed in various cancers, including a wide range of hematological malignancies, where it plays a critical role in tumor cell survival and resistance to therapy.[3][4][5][6] S63845 is a small molecule BH3 mimetic that specifically and potently binds to the BH3-binding groove of MCL-1, thereby neutralizing its pro-survival function and triggering apoptosis in cancer cells dependent on MCL-1.[2][5][7] Preclinical research has demonstrated its efficacy as a single agent and in combination therapies across multiple blood cancer models.[3][8]
Mechanism of Action of S63845
S63845 functions by selectively inhibiting MCL-1 with high affinity (Kd of 0.19 nM), showing no significant binding to other pro-survival proteins like BCL-2 or BCL-XL.[2][7] This targeted inhibition disrupts the sequestration of pro-apoptotic proteins, specifically BIM, BAK, and BAX, by MCL-1.[4][6] The release of these proteins leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.[3][5][6]
In Vitro Efficacy of S63845
S63845 has demonstrated potent cytotoxic activity across a broad panel of hematological cancer cell lines as a single agent. Its efficacy is particularly pronounced in cancers that are dependent on MCL-1 for survival.
Table 1: Single-Agent Activity of S63845 in Hematological Malignancy Cell Lines
| Malignancy Type | Cell Lines | Sensitivity Category | IC50 Range | Reference |
| Multiple Myeloma (MM) | 25 cell lines evaluated | 17 Highly Sensitive | < 0.1 µM | [8] |
| 6 Moderately Sensitive | 0.1 µM - 1 µM | [8] | ||
| 2 Insensitive | > 1 µM | [8] | ||
| Acute Myeloid Leukemia (AML) | 8 cell lines evaluated | All Sensitive | 4–233 nM | |
| Lymphoma | 11 cell lines evaluated | 5 Highly Sensitive | < 0.1 µM | |
| 3 Moderately Sensitive | 0.1 µM - 1 µM | |||
| Burkitt Lymphoma | 7 c-MYC-driven cell lines | All Potently Sensitive | Not specified | |
| 5 cell lines evaluated | 4 Sensitive/Highly Sensitive | >50% death at 0.1-1 µmol/L | [4] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | 13 cell lines evaluated | 8 Sensitive/Highly Sensitive | >50% death at 0.1-1 µmol/L | [4] |
| Chronic Myeloid Leukemia (CML) | 5 cell lines evaluated | All Insensitive | Not specified |
In Vivo Efficacy and Tolerability
Preclinical in vivo studies using xenograft mouse models have confirmed the potent anti-tumor activity of S63845 at well-tolerated doses.
Table 2: In Vivo Efficacy of S63845 in Mouse Models
| Cancer Model | Dosing Regimen | Outcome | Side Effects | Reference |
| Multiple Myeloma (MM) Xenograft | 25 mg/kg | 7 of 8 mice showed complete regression at 100 days. | Not specified | |
| Acute Myeloid Leukemia (AML) Xenograft | 25 mg/kg | 6 of 8 mice achieved complete remission after 80 days. | Not specified | |
| c-MYC-Driven Mouse Lymphoma | 25 mg/kg for 5 consecutive days | 70% of mice were cured. | No evident side effects in normal tissues. | |
| RPMI-8226 MM Xenograft (Disseminated) | 12.5 mg/kg, weekly (IV) | Modest survival benefit as a single agent. | Well-tolerated. | [9] |
| huMcl-1;Eµ-Myc Lymphoma | 7.5 mg/kg for 5 days (in combo) | ~25% long-term tumor-free survival. | Well-tolerated. | [1] |
Notably, studies in humanized Mcl-1 (huMcl-1) mice, which express the human version of the protein, revealed a lower maximum tolerated dose compared to wild-type mice, highlighting the importance of this model for accurately assessing both efficacy and toxicity.[1] Despite this, a therapeutic window was clearly established.[1]
Combination Strategies
While S63845 is effective as a monotherapy in many hematological cancers, combination approaches can overcome resistance and enhance efficacy. A key resistance mechanism to S63845 is the expression of other pro-survival proteins, particularly BCL-2.[4]
-
S63845 + Venetoclax (BCL-2 Inhibitor): In multiple myeloma, the combination of S63845 and the BCL-2 inhibitor venetoclax has shown strong synergistic effects.[9] Mechanistically, inhibiting MCL-1 with S63845 can lead to a compensatory increase in BCL-2/BIM complexes.[9] The addition of venetoclax blocks this escape route, leading to a more profound apoptotic response.[9] This dual inhibition was shown to be synthetically lethal in BCL2-positive patient-derived xenograft (PDX) models.[4]
-
S63845 + Dexamethasone: The triple combination of S63845, venetoclax, and dexamethasone demonstrated even stronger synergism in multiple myeloma cell lines.[9]
-
S63845 + AKT Inhibitors: The AKT inhibitors MK-2206 and Gsk690693 sensitize various leukemia cells to S63845-induced apoptosis, in part by downregulating BCL-XL and promoting dephosphorylation of the pro-apoptotic protein BAD.[10]
Mechanisms of Resistance
-
Upregulation of BCL-2: The primary determinant of resistance to S63845 in lymphoma models is the level of BCL-2 expression. BCL-2 acts as a buffer, sequestering pro-apoptotic proteins released from MCL-1 upon S63845 treatment.[4]
-
Acquired Resistance: In preclinical models of DLBCL and Burkitt lymphoma, acquired resistance to S63845 was associated with the upregulation of both MCL-1 and BCL-XL proteins.[4]
-
MCL-1 Occupational Status: The proteins bound to MCL-1 can influence sensitivity. MCL-1 complexes with BIM or BAK prime cells for apoptosis upon S63845 exposure, whereas MCL-1 bound to NOXA is associated with resistance.[4]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of S63845.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for S663845 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of S63845, a potent and selective MCL-1 inhibitor, in preclinical xenograft mouse models. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to facilitate the effective design and execution of in vivo studies evaluating the anti-tumor efficacy of this compound.
Mechanism of Action
S63845 is a small molecule inhibitor that specifically targets the B-cell lymphoma 2 (BCL-2) family protein, Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a pro-survival protein often overexpressed in various cancers, contributing to tumor cell survival and resistance to apoptosis.[4][5] S63845 binds with high affinity to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins such as BAX and BAK.[1][4][5] This disruption unleashes BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][2][4][6]
Signaling Pathway Diagram
Caption: Mechanism of action of S63845 in inducing apoptosis.
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of S63845 as a single agent and in combination with other therapies across various xenograft models.
S63845 Monotherapy
| Cancer Type | Cell Line | Mouse Strain | S63845 Dose & Schedule | Outcome |
| Multiple Myeloma | RPMI-8226 | BRG | 12.5 mg/kg, i.v., weekly | Delayed tumor growth |
| Melanoma | A375 | N/A | 25 mg/kg | Significantly inhibited tumor growth |
| Melanoma | MB3616 | N/A | 25 mg/kg | Significantly inhibited tumor growth |
| Multiple Myeloma | H929 | Immunocompromised | Dose-dependent | 103% TGImax |
| Multiple Myeloma | AMO1 | Immunocompromised | 25 mg/kg | 114% TGImax; complete regression in 7/8 mice |
TGImax: Maximal tumor growth inhibition.
S63845 Combination Therapy
| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | Outcome |
| Multiple Myeloma | RPMI-8226 | BRG | S63845 (12.5 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, p.o., 5 days/week) | Potent in vivo anti-myeloma activity |
| Melanoma | A375 | N/A | S63845 (25 mg/kg) + ABT-263 (10 mg/kg) | Significantly inhibited tumor growth vs single agents |
| Melanoma | A375 | N/A | S63845 (25 mg/kg) + A-1331852 (10 mg/kg) | Significantly inhibited tumor growth vs single agents |
| Triple-Negative Breast Cancer | N/A | Patient-Derived Xenograft | S63845 + Docetaxel | Synergistic activity |
| HER2-Amplified Breast Cancer | N/A | Patient-Derived Xenograft | S63845 + Trastuzumab or Lapatinib | Synergistic activity |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific details for cell lines and mouse strains should be optimized based on experimental goals.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 107 cells/100 µL). Keep cells on ice.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse using a method approved by your institution's animal care and use committee.
-
-
Tumor Cell Implantation:
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 100-150 mm³).
-
S63845 Formulation and Administration Protocol
Formulation:
-
Method 1: Dissolve S63845 in a vehicle of 25 mM HCl and 20% 2-hydroxypropyl-β-cyclodextrin.[7] This solution should be prepared fresh before each use.
-
Method 2: For a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween80, mix until clear, and then add 500 µL of ddH₂O. Use this solution immediately.[8]
-
Method 3: Dissolve S63845 in 2% Kolliphore and 98% sterile PBS. Vortex and sonicate at room temperature to dissolve.[3]
Administration:
-
Route: Intravenous (i.v.) injection via the tail vein is a commonly reported administration route.[1][7][8]
-
Dosing and Schedule: Dosing and schedule will vary depending on the xenograft model and experimental design. Refer to the quantitative data tables for examples. A common starting point could be 12.5 mg/kg or 25 mg/kg administered on a defined schedule (e.g., once weekly, daily for 5 days).[1][3][7]
Experimental Workflow Diagram
Caption: General workflow for a xenograft study using S63845.
Important Considerations
-
Toxicity: While S63845 has shown an acceptable safety margin in preclinical models, it is crucial to monitor mice for signs of toxicity, such as weight loss or changes in behavior.[4]
-
Humanized Models: S63845 has a higher affinity for human MCL-1 than for murine MCL-1. Therefore, using xenograft models with human cancer cells is essential. For more accurate assessment of on-target toxicities and efficacy, consider using humanized Mcl-1 mouse models.
-
Combination Therapies: The efficacy of S63845 can be enhanced when used in combination with other anti-cancer agents.[2] Investigating synergistic combinations is a promising area of research.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
By following these guidelines and protocols, researchers can effectively utilize S63845 in xenograft mouse models to advance the understanding of its therapeutic potential and accelerate its clinical development.
References
- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 6. researchgate.net [researchgate.net]
- 7. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Caspase Activation Assay with Mcl-1 Inhibitor S63845
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor development and resistance to therapy.[1][2] S63845 is a potent and selective small-molecule inhibitor of Mcl-1.[1][3][4][5] It binds with high affinity to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis.[1][3][6]
These application notes provide detailed protocols for assessing caspase activation in response to treatment with the Mcl-1 inhibitor S63845. The provided methodologies are essential for researchers studying Mcl-1-dependent apoptosis and for professionals in drug development evaluating the efficacy of Mcl-1 inhibitors.
Signaling Pathway of Mcl-1 Inhibition by S63845
The following diagram illustrates the signaling cascade initiated by S63845, leading to caspase activation and apoptosis.
Caption: S63845 inhibits Mcl-1, leading to apoptosis.
Experimental Workflow for Caspase Activation Assay
The general workflow for assessing caspase activation following treatment with S63845 is outlined below.
Caption: General workflow for caspase activation assays.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on S63845-induced caspase activation in various cancer cell lines.
Table 1: S63845-Induced Caspase-3/7 Activation in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | S63845 Concentration (nM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| H929 | Multiple Myeloma | 100 | 4 | ~10 | [7] |
| U-2946 | B-cell Lymphoma | 100 | 4 | ~8 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 50 | 24 | ~6 | [8] |
| Jurkat | Acute T-cell Leukemia | 12.5 | 24 | ~3.5 | [8] |
Table 2: S63845-Induced Apoptosis in Solid Tumor Cell Lines
| Cell Line | Cancer Type | S63845 Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | Non-small Cell Lung Cancer | 1 | 48 | ~40 | [9] |
| H2030 | Non-small Cell Lung Cancer | 1 | 48 | ~60 | [9] |
| HCT116 | Colorectal Cancer | 1 | 48 | ~35 | [10] |
| WM115 | Melanoma | 1 | 24 | ~50 | [11] |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Luminescent Assay
This protocol is adapted for a 96-well plate format and is ideal for high-throughput screening.[12][13]
Materials:
-
S63845 (dissolved in DMSO)
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
S63845 Treatment: Prepare serial dilutions of S63845 in culture medium. Add the desired concentrations of S63845 to the cells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental readings.
-
Calculate the fold change in caspase activity by dividing the average luminescence of S63845-treated wells by the average luminescence of the vehicle control wells.
Protocol 2: Fluorometric Caspase-3/7 Activity Assay
This protocol utilizes a fluorogenic caspase substrate, such as Ac-DEVD-AMC, which releases a fluorescent molecule upon cleavage by active caspase-3 and -7.[14][15]
Materials:
-
S63845 (dissolved in DMSO)
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
96-well black-walled, clear-bottom plates
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black-walled 96-well plate.
-
Cell Lysis:
-
For adherent cells, remove the medium and wash the cells with PBS. Add 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 50 µL of Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
-
Lysate Collection: Centrifuge the plate at 1000 x g for 10 minutes at 4°C. Transfer 20 µL of the supernatant (cell lysate) to a new pre-chilled 96-well plate.
-
Reaction Setup: Prepare a reaction master mix containing Caspase Assay Buffer and the fluorogenic substrate (final concentration of 50 µM). Add 80 µL of the master mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometric plate reader.
Data Analysis:
-
Generate a standard curve using free AMC to convert relative fluorescence units (RFU) to the amount of cleaved substrate.
-
Express caspase activity as nmol of AMC released per minute per mg of protein.
Protocol 3: Western Blot Analysis of Caspase-3 Cleavage
This method provides a qualitative or semi-quantitative assessment of caspase activation by detecting the cleaved (active) form of caspase-3.[16][17]
Materials:
-
S63845 (dissolved in DMSO)
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
6-well plates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with S63845 as described in Protocol 1.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against β-actin to ensure equal protein loading.
Data Analysis:
-
Densitometry can be used to quantify the band intensity of cleaved caspase-3 relative to the loading control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively measure caspase activation induced by the Mcl-1 inhibitor S63845. The choice of assay will depend on the specific experimental needs, ranging from high-throughput screening to detailed mechanistic studies. Proper execution of these assays will yield valuable insights into the apoptotic efficacy of S63845 and other Mcl-1 inhibitors.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. | BioWorld [bioworld.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
Application Notes and Protocols for Measuring S63845 Efficacy in Lymphoma Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] Overexpression of MCL-1 is a common survival mechanism in various cancers, including lymphoma, making it a key therapeutic target.[1][3][6] S63845 binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BAX and BAK.[1][7][8] This leads to the activation of the mitochondrial intrinsic apoptotic pathway, resulting in cancer cell death.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy of S63845 in lymphoma cell culture models.
Mechanism of Action of S63845
S63845 acts as a BH3 mimetic, specifically targeting MCL-1.[7] By inhibiting MCL-1, S63845 liberates pro-apoptotic effector proteins BAX and BAK, which can then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[1][7][8]
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of S63845 in Lymphoma Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) | Sensitivity Classification | Reference |
| Burkitt Lymphoma | Ramos | < 0.1 | Highly Sensitive | [6] |
| Burkitt Lymphoma | Raji | > 1 | Resistant | [6] |
| Burkitt Lymphoma | UPF9T | < 0.1 | Highly Sensitive | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly-7 | > 1 | Resistant | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | 0.1 - 1 | Sensitive | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | RIVA | > 1 | Resistant | [6] |
| Cutaneous T-Cell Lymphoma (CTCL) | HH | 0.022 | Highly Sensitive | [9] |
| Cutaneous T-Cell Lymphoma (CTCL) | HuT-78 | 0.110 | Sensitive | [9] |
| Cutaneous T-Cell Lymphoma (CTCL) | MyLa | > 2 | Resistant | [9] |
| Cutaneous T-Cell Lymphoma (CTCL) | SeAx | > 2 | Resistant | [9] |
| Eµ-Myc Mouse Lymphoma | Various | 0.161 - 0.282 | Sensitive | [10] |
Sensitivity classifications are based on criteria described in the cited literature, generally defined as: Highly Sensitive (IC50 < 0.1 µM), Sensitive (0.1 µM < IC50 < 1 µM), and Resistant (IC50 > 1 µM).[10]
Experimental Protocols
Cell Viability Assay (Calcein-AM Staining)
This protocol is adapted from methods used to assess the viability of Cutaneous T-Cell Lymphoma cell lines treated with S63845.[9]
Objective: To quantify the number of viable cells in a population following treatment with S63845.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the intensely fluorescent calcein.
Materials:
-
Lymphoma cell lines
-
S63845 (stock solution in DMSO)[11]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well black, clear-bottom microplates
-
Calcein-AM dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of S63845 in complete culture medium. Add 100 µL of the S63845 dilutions to the respective wells to achieve final concentrations ranging from 10 nM to 2 µM.[9] Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Staining:
-
Carefully remove the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of 1 µM Calcein-AM in PBS to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the S63845 concentration to determine the EC50 value.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on Annexin V-based cytotoxic assays used in Burkitt lymphoma and DLBCL cell lines.[6][12]
Objective: To differentiate between viable, apoptotic, and necrotic cells following S63845 treatment.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with desired concentrations of S63845 (e.g., 0.1 µM and 1 µM) for 24 hours.[6] Include a vehicle control.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[12][13]
Objective: To qualitatively and quantitatively assess the activation of the apoptotic cascade through the detection of key protein markers.
Materials:
-
Treated and control lymphoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, anti-MCL-1, anti-BCL-2, anti-BCL-xL, and a loading control like anti-actin or anti-GAPDH)[6][13]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 30 µg of protein per lane onto an SDS-PAGE gel.[13] Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels, normalized to a loading control.[13]
Caption: Workflow for assessing S63845 efficacy in lymphoma cell culture.
Troubleshooting and Considerations
-
Compound Solubility: S63845 is soluble in DMSO.[11] Prepare a high-concentration stock solution and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Line Sensitivity: The sensitivity of lymphoma cell lines to S63845 can vary significantly.[6][9] This can be influenced by the expression levels of other BCL-2 family proteins like BCL-2 and BCL-xL, which may compensate for MCL-1 inhibition.[13] It is recommended to profile the expression of these proteins in the cell lines being studied.
-
Assay Timing: The optimal incubation time for observing the effects of S63845 can vary between cell lines. Time-course experiments are recommended to determine the ideal endpoint for each assay.
-
On-Target Effects: To confirm that the observed apoptosis is due to MCL-1 inhibition, consider performing co-immunoprecipitation experiments to show that S63845 disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK.[6] Additionally, using cell lines with engineered resistance or knockdown of MCL-1 can validate the on-target activity of S63845.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 8. 5-formyl-ctp.com [5-formyl-ctp.com]
- 9. Sensitivity of Cutaneous T-Cell Lymphoma Cells to the Mcl-1 Inhibitor S63845 Correlates with the Lack of Bcl-w Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sns-032.com [sns-032.com]
- 12. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for S63845, a Selective MCL-1 Inhibitor
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
S63845 is a BH3 mimetic that binds with high affinity to the BH3-binding groove of human MCL-1, thereby disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAK and BAX.[1][2] This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, making S63845 a promising therapeutic agent for cancers dependent on MCL-1 for survival.[3][4][5]
Pharmacodynamics
S63845 demonstrates high selectivity and potency for human MCL-1. Its mechanism of action involves the direct inhibition of MCL-1, leading to caspase-dependent apoptosis in sensitive cancer cell lines.[2][6]
Binding Affinity and Selectivity
S63845 exhibits sub-nanomolar binding affinity for human MCL-1, with a dissociation constant (Kd) of 0.19 nM.[1][2][7] It shows minimal binding to other BCL-2 family members like BCL-2 and BCL-XL, highlighting its high selectivity.[1][2] Notably, S63845 has an approximately 6-fold higher affinity for human MCL-1 compared to the murine ortholog.[2][8]
In Vitro Efficacy
S63845 induces apoptosis in a variety of cancer cell lines that are dependent on MCL-1 for survival. This includes cell lines derived from multiple myeloma, lymphoma, and acute myeloid leukemia (AML).[3][4] The half-maximal inhibitory concentration (IC50) for S63845 in sensitive cell lines is typically in the nanomolar range.[1]
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the potent anti-tumor activity of S63845 as a single agent in various hematological cancer xenografts.[3][4] It has also shown synergistic effects when used in combination with other anti-cancer agents in solid tumor models, such as triple-negative and HER2-amplified breast cancer.[9]
Pharmacokinetics
Detailed pharmacokinetic parameters for S63845 in humans are not extensively published in the available literature. Preclinical studies in mice provide some insights into its in vivo behavior. Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[10]
In Vivo Administration and Dosing in Mice
In preclinical mouse models, S63845 is typically administered intravenously (i.v.).[2] Effective doses have been reported in the range of 12.5 mg/kg to 50 mg/kg, administered on various schedules, including daily for 5 consecutive days or weekly.[10][11][12]
Data Presentation
Table 1: In Vitro Pharmacodynamic Properties of S63845
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) | 0.19 nM | Human | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 Range (MCL-1 dependent cell lines) | Nanomolar | Human | Cell Viability Assays | [1] |
Table 2: In Vivo Dosing of S63845 in Mouse Models
| Cancer Model | Dose | Route of Administration | Dosing Schedule | Reference |
| Multiple Myeloma Xenograft | 12.5 mg/kg | Intravenous | Weekly | [10] |
| Eµ-Myc Lymphoma | 12.5 mg/kg | Not Specified | 5 consecutive days | [13] |
| Hematopoietic Injury Model | 25 mg/kg, 50 mg/kg | Intravenous | 5 consecutive days | [11] |
| Melanoma Xenograft | 25 mg/kg | Not Specified | 2 days per week | [12] |
Experimental Protocols
In Vitro Assays
This protocol is adapted from methodologies used to assess the cytotoxic effects of S63845.[3]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for exponential growth during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of S63845 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add lysis buffer (e.g., 20% SDS) and incubate for another 18 hours.
-
Measure the absorbance at 540 nm.
-
-
CellTiter-Blue Assay:
-
Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an appropriate plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
This protocol is based on standard methods to quantify apoptosis.[4][10]
-
Cell Treatment: Treat cells with S63845 at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
This protocol is designed to assess the disruption of MCL-1/BAK or MCL-1/BAX interactions.[2][14]
-
Cell Lysis: Lyse S63845-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody targeting MCL-1 or a tagged version of the protein (e.g., anti-FLAG).
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the immunoprecipitated proteins and total cell lysates by Western blotting using antibodies against MCL-1, BAK, and BAX.
In Vivo Experiments
This protocol provides a general framework for establishing and using PDX models to evaluate S63845 efficacy.[8][15][16]
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant fresh patient tumor samples into the flanks of the mice.
-
Tumor Growth and Passaging: Monitor tumor growth. When tumors reach a certain size (e.g., 1000-1500 mm³), they can be excised and passaged into new cohorts of mice.
-
Drug Treatment: Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer S63845 or vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
Signaling Pathway of S63845-Induced Apoptosis
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Experimental Workflow for In Vitro S63845 Efficacy Testing
Caption: Workflow for assessing S63845's in vitro efficacy.
Logical Relationship in S63845's Mechanism
Caption: Logical cascade of S63845's anti-cancer effect.
References
- 1. sns-032.com [sns-032.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validate User [ashpublications.org]
- 11. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S63845 Synergy with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a common mechanism of resistance to chemotherapy in various cancers. These application notes provide a comprehensive overview of the synergistic effects of S63845 with standard chemotherapy agents, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended to guide researchers in designing and conducting experiments to explore and validate the therapeutic potential of S63845 in combination therapies.
The primary mechanism of action for S63845 involves binding to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1] This releases the brakes on apoptosis, leading to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway and subsequent cancer cell death.[2] Preclinical studies have demonstrated that combining S63845 with conventional chemotherapy can overcome resistance and enhance therapeutic efficacy in a variety of cancer models.[3][4]
Data Presentation: Synergistic Activity of S63845 with Chemotherapy Agents
The following tables summarize the synergistic effects of S63845 in combination with various standard chemotherapy agents across different cancer cell lines. The synergy is quantitatively expressed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: S63845 and Venetoclax Synergy in Multiple Myeloma
| Cell Line | Drug Concentration | Combination Index (CI) | Reference |
| MM.1S | Various Ratios | Strong Synergy (CI: 0.1 - 0.3) | [5] |
| KMS12-BM | Various Ratios | Strong Synergy (CI: 0.1 - 0.3) | [5] |
| RPMI-8226 | Various Ratios | Strong Synergy (CI: 0.1 - 0.3) | [5] |
| U266 | Various Ratios | Strong Synergy (CI: 0.1 - 0.3) | [5] |
| OPM-2 | Various Ratios | Strong Synergy (CI: 0.1 - 0.3) | [5] |
Table 2: S63845 and Cisplatin Synergy in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Drug Combination | Effect | Reference |
| MDA-MB-468 | S63845 + Cisplatin | Synergistic induction of apoptosis and decreased proliferation | [6][7] |
| HCC1143 | S63845 + Cisplatin | Synergistic induction of apoptosis and decreased proliferation | [6][7] |
Table 3: S63845 and Docetaxel Synergy in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Drug Combination | Effect | Reference |
| TNBC cell lines | S63845 + Docetaxel | Synergistic Activity | [3] |
Table 4: S63845 and Bortezomib/Venetoclax Synergy in Multiple Myeloma
| Cell Line Type | Drug Combination | Observation | Reference |
| Venetoclax-sensitive HMCLs | S63845 + Venetoclax | Stronger synergistic effect than Venetoclax + Bortezomib | [8] |
| Venetoclax-resistant HMCLs | S63845 + Venetoclax | S63845 restored venetoclax sensitivity | [8] |
Table 5: S63845 and Tyrosine Kinase Inhibitors (TKIs) Synergy in Chronic Myeloid Leukemia (CML)
| Cell Type | Drug Combination | Effect | Reference |
| CML cell lines | S63845 + TKI (imatinib, nilotinib, dasatinib, or asciminib) | Strong synergistic antiviability and proapoptotic effects | [4] |
| CD34+ stem/progenitor cells from CML patients | S63845 + TKI (imatinib, nilotinib, dasatinib, or asciminib) | Strong synergistic antiviability and proapoptotic effects | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of S63845-Induced Apoptosis
The core mechanism of S63845 action is the inhibition of MCL-1, a key anti-apoptotic protein. By binding to MCL-1, S63845 prevents it from sequestering pro-apoptotic proteins BAX and BAK. This leads to BAX/BAK oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
Caption: S63845 inhibits MCL-1, leading to apoptosis.
Synergistic Mechanism with Chemotherapy
Chemotherapeutic agents often induce cellular stress and DNA damage, which upregulate pro-apoptotic BH3-only proteins like NOXA and PUMA. These proteins can neutralize anti-apoptotic proteins, including MCL-1. However, cancer cells can evade this by maintaining high levels of MCL-1. S63845 directly inhibits the remaining MCL-1, creating a scenario where the cell's apoptotic threshold is significantly lowered, leading to synergistic cell death when combined with chemotherapy.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following S63845 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is overexpressed in a variety of cancers and contributes to therapeutic resistance by sequestering pro-apoptotic proteins like BAK and BAX.[3][4] S63845 binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the MCL-1/BAK and MCL-1/BAX interactions.[3] This liberates BAX and BAK, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[1][2][3]
These application notes provide a comprehensive guide to analyzing S63845-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
S63845 Mechanism of Action in Inducing Apoptosis
S63845 acts as a BH3 mimetic, specifically targeting the BH3-binding groove of MCL-1. This targeted inhibition initiates the intrinsic (mitochondrial) pathway of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming S63845 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, S63845. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at overcoming S63845 resistance.
Frequently Asked Questions (FAQs)
Q1: What is S63845 and what is its mechanism of action?
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate apoptosis (programmed cell death). In many cancers, MCL-1 is overexpressed, allowing cancer cells to evade apoptosis and survive. S63845 binds with high affinity to a groove in the MCL-1 protein, preventing it from neutralizing pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the mitochondrial apoptosis pathway, resulting in cancer cell death.[2]
Q2: My S63845-sensitive cancer cell line is developing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to S63845 is a significant challenge. Common mechanisms include:
-
Upregulation of other anti-apoptotic BCL-2 family proteins: Cancer cells can compensate for MCL-1 inhibition by increasing the expression of other pro-survival proteins, such as BCL-2 and BCL-XL.[3] These proteins can then sequester pro-apoptotic proteins, restoring the block on apoptosis.
-
Deletion or mutation of pro-apoptotic effector proteins: Loss-of-function mutations or deletions in essential pro-apoptotic proteins like BAK can render cells resistant to S63845-induced apoptosis.[4]
-
Alterations in MCL-1 binding partners: Changes in the interactions between MCL-1 and its binding partners can affect sensitivity to S63845. For example, if MCL-1 is predominantly bound to NOXA, its displacement by S63845 may not be sufficient to trigger apoptosis as NOXA does not directly activate BAX/BAK.[3]
Q3: How can I overcome S63845 resistance in my experiments?
Several strategies can be employed to overcome S63845 resistance:
-
Combination Therapy: Combining S63845 with inhibitors of other anti-apoptotic proteins is a common and effective strategy. For instance, co-treatment with the BCL-2 inhibitor venetoclax can overcome resistance mediated by BCL-2 upregulation.[5][6]
-
Combination with Chemotherapy: Conventional chemotherapeutic agents can synergize with S63845. For example, cisplatin has been shown to work synergistically with S63845 in triple-negative breast cancer cell lines.[7]
-
Targeting Upstream Signaling Pathways: Inhibiting signaling pathways that promote the expression or stability of anti-apoptotic proteins can enhance S63845 sensitivity. For example, targeting the PI3K/Akt or MAPK pathways may be beneficial.[8][9]
Q4: I am not observing the expected level of apoptosis in my S63845-treated cells. What could be the issue?
Several factors could contribute to this issue:
-
Sub-optimal Drug Concentration or Treatment Duration: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of S63845 treatment for your specific cell line.
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to treatment.
-
Assay-Specific Issues: The timing of your apoptosis assay is critical. Different apoptotic events occur at different times. For example, caspase activation is an earlier event than DNA fragmentation. Consider using multiple apoptosis assays to confirm your results.[10] Refer to the troubleshooting guide for apoptosis assays for more details.
-
Reagent Quality: Ensure that your S63845 stock solution is properly prepared and stored to maintain its activity.
Troubleshooting Guides
Troubleshooting Poor S63845 Efficacy in Apoptosis Assays
| Problem | Possible Cause | Suggested Solution |
| No or low induction of apoptosis | Drug concentration is too low. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line. |
| Treatment duration is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. | |
| The cell line is intrinsically resistant to S63845. | Verify the MCL-1 dependence of your cell line. Consider using a positive control cell line known to be sensitive to S63845. | |
| Incorrect assay timing. | Different apoptosis markers appear at different times. Measure both early (e.g., Annexin V) and late (e.g., cleaved PARP, DNA fragmentation) markers of apoptosis.[10] | |
| Degraded S63845. | Prepare fresh stock solutions of S63845 in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High background apoptosis in control cells | Cells are unhealthy or stressed. | Ensure cells are in logarithmic growth phase and not over-confluent. Handle cells gently during passaging and plating. |
| Contamination. | Check for microbial contamination in your cell culture. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Variation in drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Issues with the apoptosis detection kit. | Use a positive control (e.g., staurosporine) to validate the performance of your apoptosis assay kit.[11] |
Troubleshooting Western Blot for BCL-2 Family Proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for MCL-1, BCL-2, or BCL-XL | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading of 20-40 µg of protein per lane. |
| Primary antibody issue (concentration, quality). | Optimize the primary antibody concentration. Use an antibody known to work well for Western blotting. Include a positive control cell lysate. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal signal-to-noise ratio. |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| Non-specific bands | Antibody is not specific. | Use a different antibody from a reputable supplier. Validate the antibody using knockout/knockdown cell lines if available. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data
Table 1: IC50 Values of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | S63845 IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | [7] |
| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 | [7] |
| H929 | Multiple Myeloma | ~100 | [12] |
| U-2946 | B-cell Lymphoma | ~100 | [12] |
| K562 | Chronic Myeloid Leukemia | >10,000 | [12] |
| MAVER-1 | Mantle Cell Lymphoma | ~1000 | [12] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Table 2: Synergistic Effects of S63845 in Combination Therapies
| Cell Line | Cancer Type | Combination | Effect | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | S63845 + Cisplatin | Synergistic induction of apoptosis | [7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | S63845 + Venetoclax | Strong synergistic apoptosis | [5][6] |
| T-cell Acute Lymphoblastic Leukemia Cells | T-ALL | S63845 + Venetoclax | Synergistic apoptosis | |
| Acute Myeloid Leukemia Cells | AML | S63845 + ABT-737 (BCL-2/BCL-XL inhibitor) | Enhanced apoptosis | [13] |
| HER2-amplified Breast Cancer | Breast Cancer | S63845 + Trastuzumab/Lapatinib | Synergistic activity | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of S63845 (and combination drugs, if applicable) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Western Blotting for BCL-2 Family Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-XL, BIM, BAK, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. (Refer to manufacturer's datasheet for recommended antibody dilutions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for MCL-1 Interaction
-
Cell Lysis: Lyse the treated and control cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MCL-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and its potential binding partners (e.g., BIM, BAK).
Protocol 4: Generating S63845-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of S63845 for the parental cancer cell line.
-
Initial Exposure: Treat the parental cells with S63845 at a concentration equal to the IC10-IC20 for an extended period (e.g., several days to a week).[14]
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.
-
Incremental Dose Escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of S63845 (e.g., 1.5-2 fold increase).[14]
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the S63845 concentration over several months.[14][15][16]
-
Characterization: Periodically, test the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value indicates the establishment of a resistant cell line.[15]
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
Visualizations
Caption: Mechanism of action of S63845 in inducing apoptosis.
Caption: Signaling pathways involved in S63845 resistance and strategies to overcome it.
Caption: Experimental workflow for studying and overcoming S63845 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 7. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Akt/Mcl-1 pathway plays a prominent role in mediating antiapoptotic signals downstream of the B-cell receptor in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
S63845 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the MCL-1 inhibitor, S63845, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of S63845 in DMSO?
A1: S63845 exhibits high solubility in DMSO. Different suppliers report slightly varying maximum concentrations, but it is generally agreed to be at least 41.45 mg/mL, with some sources indicating solubility up to 100 mg/mL.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as moisture absorption by DMSO can reduce the solubility of S63845.[4]
Q2: What is the recommended procedure for dissolving S63845 in DMSO?
A2: To achieve complete dissolution and obtain a clear stock solution, it is recommended to follow a specific protocol. For detailed steps, please refer to the "Experimental Protocols" section below. The general procedure involves adding the appropriate volume of high-quality DMSO to the vial of S63845 powder, followed by methods to aid dissolution such as warming and sonication.[2][5]
Q3: How should I store the S63845 stock solution in DMSO?
A3: Proper storage is critical to maintain the stability and activity of your S63845 stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at low temperatures. For detailed storage conditions and duration, please see the "Stability Data" table.
Q4: My S63845 precipitated out of solution when I diluted my DMSO stock in aqueous cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecules. This can often be resolved by vortexing, gentle warming of the solution in a 37°C water bath, or sonication until the precipitate redissolves.[6] It is essential to ensure the solution is clear before adding it to your cells. For a more detailed troubleshooting guide, refer to the "Troubleshooting Guide" section.
Q5: How stable is S63845 in DMSO at room temperature?
A5: While many compounds are stable for short periods at room temperature, for optimal long-term stability, it is strongly recommended to store S63845 stock solutions at -20°C or -80°C.[6] Studies on a large number of compounds in DMSO have shown that degradation can occur at room temperature over time, with a significant decrease in the probability of observing the intact compound after several months.[8][9] Therefore, for reproducible experimental results, it is best practice to minimize the time S63845 solutions are kept at room temperature.
Data Presentation
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | ≥ 41.45 | ≥ 50.0 | [2] |
| DMSO | 100 | 120.58 | [1][3][4] |
Stability Data: DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations | Reference(s) |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [10] |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | [10] |
| Room Temperature | Short periods only | Minimize exposure. Use freshly prepared solutions for best results. | [6][8][9] |
Experimental Protocols
Protocol for Preparation of a 10 mM S63845 Stock Solution in DMSO
Materials:
-
S63845 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass and volume:
-
The molecular weight of S63845 is 829.26 g/mol .
-
To prepare a 10 mM solution, you will need 8.29 mg of S63845 per 1 mL of DMSO.
-
-
Weigh the S63845 powder:
-
Carefully weigh the required amount of S63845 powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the S63845 powder.
-
-
Dissolution:
-
Storage:
-
Once the S63845 is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
-
Troubleshooting Guide
Issue: Precipitate formation upon dilution in aqueous media
Signaling Pathway and Experimental Workflow
S63845 Mechanism of Action: Inhibition of MCL-1
General Experimental Workflow for Cell-Based Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mcl-1 Inhibitor S63845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Mcl-1 inhibitor, S63845.
Frequently Asked Questions (FAQs)
Q1: How selective is S63845 for Mcl-1 over other Bcl-2 family proteins?
S63845 is a highly selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1). It binds to the BH3-binding groove of human Mcl-1 with high affinity, showing minimal binding to other anti-apoptotic Bcl-2 family members like Bcl-2 or Bcl-xL.[1][2] This specificity is crucial for dissecting the specific role of Mcl-1 in apoptosis and for reducing certain off-target effects.
Q2: What is the primary mechanism of action for S63845?
S63845 acts as a BH3 mimetic.[2] It competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins such as BAK and BAX.[1][3][4] Once liberated, BAK and BAX can oligomerize on the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[5][6][7]
Q3: Is S63845 effective against all cancer cell lines?
No, the efficacy of S63845 is primarily observed in cancer cells that are dependent on Mcl-1 for survival.[1][5][6] Cell lines from various malignancies, including multiple myeloma, lymphoma, and acute myeloid leukemia (AML), have shown high sensitivity to S63845.[2][6][8] However, tumors that rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival may be resistant to S63845 monotherapy.[2]
Q4: What are the known on-target toxicities associated with Mcl-1 inhibition?
While S63845 has an acceptable safety margin in preclinical models, the inhibition of Mcl-1 can have on-target toxicities due to the essential role of Mcl-1 in the survival of various normal cell types.[3][9] Potential on-target toxicities that researchers should be aware of include effects on hematopoietic stem cells, cardiomyocytes, and hepatocytes.[10][11] Clinical trials of other Mcl-1 inhibitors have been terminated due to cardiac toxicity, highlighting a potential class-wide effect.[12]
Q5: Can resistance to S63845 develop?
Yes, cancer cells can develop resistance to S63845. One potential mechanism of resistance is the compensatory upregulation of other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL.[13] When Mcl-1 is inhibited, cells may increase their reliance on these other survival proteins to evade apoptosis.
Troubleshooting Guides
Problem 1: S63845 shows no or low efficacy in my cancer cell line of interest.
-
Possible Cause 1: Low Mcl-1 dependence. The cell line may not be primarily dependent on Mcl-1 for survival.
-
Troubleshooting Step: Assess the expression levels of Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL) via Western blot or qPCR. Perform a BH3 profiling assay to determine the mitochondrial dependency of the cells.
-
-
Possible Cause 2: Drug stability or activity issue. The S63845 compound may have degraded.
-
Troubleshooting Step: Use a fresh stock of S63845. Confirm the activity of the compound on a known Mcl-1-dependent positive control cell line, such as H929 or AMO1.[4]
-
-
Possible Cause 3: High drug efflux. The cells may be actively pumping the drug out via multidrug resistance transporters.
-
Troubleshooting Step: Co-administer S63845 with known efflux pump inhibitors to see if sensitivity is restored.
-
Problem 2: I am observing unexpected toxicity in my in vivo experiments.
-
Possible Cause 1: On-target toxicity. The observed toxicity might be due to the inhibition of Mcl-1 in normal tissues.
-
Troubleshooting Step: Monitor for signs of cardiac and hematopoietic toxicity. For example, measure cardiac troponin levels and perform complete blood counts.[12] Consider using a dose-finding study to determine the maximum tolerated dose in your specific model. Humanized Mcl-1 mouse models may offer a more accurate prediction of on-target toxicities.[11]
-
-
Possible Cause 2: Off-target effects. Although highly selective, off-target effects cannot be completely ruled out at higher concentrations.
-
Troubleshooting Step: Reduce the dosage of S63845 to the lowest effective concentration. Ensure that the observed phenotype is rescued by genetic knockdown/knockout of Mcl-1, which would confirm an on-target effect.
-
Problem 3: My cells appear to develop resistance to S63845 over time.
-
Possible Cause: Upregulation of other anti-apoptotic proteins. As a resistance mechanism, cells might upregulate Bcl-2 or Bcl-xL.[13]
-
Troubleshooting Step: Analyze the expression levels of Bcl-2 family proteins in resistant cells compared to the parental, sensitive cells. Consider combination therapies. For example, co-treatment with the Bcl-2 inhibitor venetoclax has shown synergistic effects in overcoming resistance in multiple myeloma models.[13]
-
Quantitative Data Summary
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd) | Reference |
| Human Mcl-1 | 0.19 nM | [1][2] |
| Mouse Mcl-1 | ~1.14 nM (6-fold lower than human) | [5] |
| Bcl-2 | No discernible binding | [1][2] |
| Bcl-xL | No discernible binding | [1][2] |
Table 2: In Vitro Efficacy of S63845 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Multiple Myeloma (17 out of 25 lines) | Multiple Myeloma | < 1 µM | [2] |
| AML Cell Lines (Panel of 8) | Acute Myeloid Leukemia | 4–233 nM | [8] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify S63845 Target Engagement
This protocol is used to confirm that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BAK, BAX).
-
Cell Culture and Treatment: Culture cells of interest (e.g., HeLa cells) to 70-80% confluency. Treat the cells with increasing concentrations of S63845 or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against Mcl-1 (or a Flag-tag if using overexpressed tagged protein) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitates and total cell lysates by Western blotting using antibodies against Mcl-1, BAK, and BAX.
-
Expected Outcome: In S63845-treated samples, the amount of BAK and BAX co-immunoprecipitated with Mcl-1 should decrease in a dose-dependent manner, confirming target engagement.[1][3]
Protocol 2: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by S63845.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with S63845 at various concentrations and time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by S63845.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. 5-formyl-ctp.com [5-formyl-ctp.com]
- 5. | BioWorld [bioworld.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S63845 In Vivo Toxicity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with S63845 in vivo toxicity in mice. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of S63845-induced toxicity?
S63845 is a highly specific inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Its on-target toxicity stems from the induction of apoptosis in healthy cells that depend on MCL-1 for survival.[4] Genetic deletion of Mcl-1 is embryonically lethal in mice, and conditional knockouts have highlighted its importance in the survival of various cell types, including cardiomyocytes and hematopoietic stem cells.[4][5] However, transient pharmacological inhibition with S63845 is generally better tolerated than permanent genetic removal of MCL-1.[4][5][6]
Q2: Why are humanized Mcl-1 mouse models recommended for S63845 toxicity studies?
S63845 exhibits a significantly higher binding affinity for human MCL-1 (huMCL-1) compared to murine MCL-1 (approximately 6-fold).[5][6][7] Consequently, standard mouse models may not accurately reflect the on-target toxicities that would be observed in humans.[5][6][7] Humanized Mcl-1 (huMcl-1) mice, where the murine Mcl-1 coding sequence is replaced with the human homolog, provide a more sensitive and clinically relevant preclinical model to assess both the efficacy and toxicity of S63845.[5][6]
Q3: What are the most common signs of toxicity observed in mice treated with S63845?
The most consistently reported side effect at therapeutic doses is a transient impact on the hematopoietic system.[5][8] This can manifest as:
-
Lymphopenia: A reduction in lymphocytes, particularly B cells.[5][8]
-
Neutropenia: A decrease in neutrophils has also been observed.
-
Thrombocytopenia: Reduced platelet counts can occur, especially with BCL-XL inhibitor combination.[9]
Notably, these effects on hematopoietic cells are often transient, with recovery observed after cessation of treatment.[4][8] At the maximum tolerated dose (MTD), S63845 does not appear to cause enduring toxicity or significant organ damage in huMcl-1 mice.[4][5]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in treated mice.
-
Question: My mice are dying at doses previously reported to be safe. What could be the cause?
-
Answer:
-
Mouse Strain: Are you using wild-type or humanized Mcl-1 mice? The MTD of S63845 is approximately 3-fold lower in huMcl-1 mice compared to wild-type mice due to the higher affinity of the drug for human MCL-1.[4][5][6]
-
Formulation: Was the S63845 formulated correctly and protected from light? Improper formulation can lead to precipitation or degradation, affecting the actual administered dose.[5][6] A common formulation is 2% Vitamin E TPGS in 0.9% NaCl.[5][6] Another described formulation involves 25 mM HCl and 20% 2-hydroxy propyl β-cyclodextrin.[8][10]
-
Dosing Schedule: S63845 is often administered for 5 consecutive days.[1][5][6][8] Extended dosing schedules may lead to cumulative toxicity.
-
Combination Therapy: Are you co-administering other drugs? Combination with other anti-cancer agents can enhance toxicity. For example, while the combination with venetoclax has shown good tolerability in some models, it can also increase the potential for adverse effects.[11]
-
Issue 2: Lack of anti-tumor efficacy at tolerated doses.
-
Question: I'm not observing the expected anti-tumor effect with S63845, even at the MTD. Why might this be?
-
Answer:
-
Tumor Model Dependence: The efficacy of S63845 is highly dependent on the tumor's reliance on MCL-1 for survival.[1][2][3] Tumors that are not MCL-1 dependent will not respond to monotherapy.
-
Compensatory Mechanisms: Resistance can be mediated by the upregulation of other anti-apoptotic proteins, such as BCL-2 or BCL-XL.[7] In such cases, combination therapy may be necessary. For instance, S63845 can be synergistic with the BCL-2 inhibitor venetoclax in BCL-2 positive lymphomas.[7]
-
Drug Administration: Ensure proper intravenous (tail vein) injection. Suboptimal administration can lead to lower systemic exposure.
-
Issue 3: Severe but transient hematological toxicity.
-
Question: I'm observing a significant drop in lymphocyte or neutrophil counts, but it seems to recover. Is this expected and how can I manage it?
-
Answer: Yes, a transient decrease in hematopoietic cell populations, particularly B-lymphocytes, is a known on-target effect of S63845.[5][8]
-
Monitoring: Conduct complete blood counts (CBCs) at baseline, during, and after treatment to monitor the kinetics of hematopoietic changes.[8]
-
Recovery Period: The hematopoietic system typically recovers after the treatment course is completed.[8] Build recovery periods into your experimental design if multiple cycles of treatment are planned.
-
Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotic use to prevent opportunistic infections, a common practice in chemotherapy-induced neutropenia models.[12][13]
-
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) of S63845 in Mice
| Mouse Strain | Dosing Schedule | MTD | Reference |
| Wild-Type | 5 consecutive days, IV | 40 mg/kg | [6] |
| Humanized Mcl-1 (huMcl-1) | 5 consecutive days, IV | 12.5 mg/kg | [6] |
Table 2: Reported In Vivo Dosing Regimens for S63845 in Mice
| Dose | Dosing Schedule | Mouse Model | Therapeutic Context | Reference |
| 12.5 mg/kg | 5 consecutive days, IV | huMcl-1;Eµ-Myc lymphoma | Monotherapy | [5][6] |
| 7.5 mg/kg | 5 consecutive days, IV | huMcl-1;Eµ-Myc lymphoma | Combination with Cyclophosphamide | [5][6] |
| 25 mg/kg | 5 consecutive days, IV | C57BL/6 | Healthy mice, toxicity study | [1] |
| 25 & 50 mg/kg | 5 consecutive days, IV | CB6F1 | Healthy mice, hematopoiesis study | [8][10] |
| 25 mg/kg | Twice weekly for 3 weeks, IV | 143B-luc lung metastasis | Combination with Regorafenib | [10] |
| 25 mg/kg | 2 days per week, IV | A375 & MB3616 melanoma xenograft | Combination with ABT-263/A-1331852 | [14] |
Experimental Protocols
Protocol 1: S63845 Formulation and Administration
-
Formulation:
-
Method A (Vitamin E TPGS): Prepare a 2% (w/v) solution of Vitamin E/d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) in 0.9% NaCl. Extemporaneously formulate S63845 in this vehicle. Protect the solution from light.[5][6]
-
Method B (Cyclodextrin): Dissolve S63845 in 25 mM HCl and 20% 2-hydroxy propyl β-cyclodextrin. Use this formulation immediately after preparation.[8][10]
-
-
Administration:
Protocol 2: Monitoring In Vivo Toxicity
-
Daily Monitoring: Observe the mice daily for clinical signs of toxicity, including weight loss, changes in posture, lethargy, and ruffled fur.[5][6]
-
Body Weight: Measure the body weight of each mouse immediately before the first dose and daily thereafter.
-
Hematological Analysis:
-
Collect peripheral blood samples from the tail vein at baseline and at specified time points during and after treatment (e.g., day 7 and day 22 post-treatment initiation).[8]
-
Perform a complete blood count (CBC) to quantify changes in red blood cells, white blood cells (including neutrophils and lymphocytes), and platelets.[8]
-
-
Flow Cytometry: For a more detailed analysis of hematopoietic populations, single-cell suspensions can be prepared from the bone marrow and spleen at the end of the study.[5][6][8] Use flow cytometry with specific cell surface markers to quantify different hematopoietic lineages.[5][6][8]
Visualizations
Caption: S63845 inhibits MCL-1, leading to apoptosis.
Caption: Workflow for in vivo S63845 toxicity studies.
Caption: Troubleshooting unexpected S63845 toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-XL antagonism selectively reduces neutrophil life span within inflamed tissues without causing neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 12. Protection from chemotherapy-induced neutropenia by ImuVert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
S63845 degradation and half-life in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of S63845 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of S63845 in cell culture media?
A1: While specific quantitative data on the half-life of S63845 in various cell culture media is not extensively published, its stability can be influenced by several factors including media composition, pH, temperature, and light exposure. For optimal results, it is recommended to prepare fresh solutions of S63845 for each experiment and minimize freeze-thaw cycles of stock solutions. To precisely determine the stability in your specific experimental setup, a stability assessment using techniques like HPLC or LC-MS is advised.
Q2: How should I store my S63845 stock solutions?
A2: S63845 is typically dissolved in DMSO to create a stock solution. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: I am observing inconsistent results with S63845 between experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Degradation: Ensure that your S63845 stock solution is stored correctly and that you are using freshly diluted solutions for your experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular response to S6al inconsistencies.
-
Assay Variability: Ensure that your experimental assays are well-validated and that controls are consistently included.
Q4: Can S63845 bind to plasticware, affecting its effective concentration?
A4: Like many small molecules, S63845 may exhibit some degree of non-specific binding to plasticware. This can be more pronounced at lower concentrations. To mitigate this, consider using low-binding plastics and preparing working solutions as close to the time of use as possible.
Troubleshooting Guides
Guide 1: Assessing S63845 Stability in Cell Culture Media
This guide outlines a general protocol for determining the stability of S63845 in your specific cell culture medium.
Objective: To quantify the degradation of S63845 in a chosen cell culture medium over a typical experiment duration.
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Prepare S63845 Spiked Media | Spike the cell culture medium (e.g., RPMI-1640 + 10% FBS) with S63845 to the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for sampling at multiple time points. |
| 2 | Incubation | Incubate the S63845-spiked media in a cell culture incubator (37°C, 5% CO2) in a cell-free culture vessel. |
| 3 | Sample Collection | Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Store the samples at -80°C until analysis. |
| 4 | Sample Preparation | Prepare the collected samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove media proteins.[1] |
| 5 | Quantitative Analysis | Analyze the concentration of S63845 in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] |
| 6 | Data Analysis | Plot the concentration of S63845 versus time to determine the degradation profile. The half-life (t½) can be calculated from the degradation rate constant. |
Data Presentation:
Table 1: Example Data for S63845 Stability Assessment
| Time (hours) | S63845 Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 4 | 0.95 | 95 |
| 8 | 0.90 | 90 |
| 24 | 0.75 | 75 |
| 48 | 0.55 | 55 |
| 72 | 0.35 | 35 |
Note: This is example data and does not represent actual experimental results.
Troubleshooting:
-
Issue: High variability between replicate samples.
-
Solution: Ensure accurate pipetting and consistent sample handling. Validate the analytical method for precision and accuracy.
-
-
Issue: Rapid loss of S63845 at time 0.
-
Solution: This may indicate significant binding to the plasticware.[2] Consider using low-binding plates or tubes. It could also indicate rapid degradation due to a component in the media.
-
Guide 2: Investigating Inconsistent Cellular Response to S63845
This guide provides a workflow to troubleshoot variability in cellular responses to S63845 treatment.
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for inconsistent S63845 activity.
Signaling Pathway
S63845 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[4][5][6] By binding to the BH3-binding groove of MCL-1, S63845 prevents MCL-1 from sequestering the pro-apoptotic proteins BAX and BAK.[4][5] This leads to the activation, oligomerization, and insertion of BAX and BAK into the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately leading to apoptosis.[4][7][8]
S63845 Mechanism of Action Diagram:
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
References
How to improve S63845 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the MCL-1 inhibitor S63845 in in vivo experiments. The focus is on improving bioavailability and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: S63845 has poor water solubility. How can I formulate it for in vivo administration?
A1: S63845 is practically insoluble in water, which presents a challenge for in vivo studies.[1][2] For intravenous (i.v.) administration, researchers have successfully used several formulation strategies to overcome this issue. Two commonly cited methods are:
-
Cyclodextrin-based formulation: A solution of 25 mM HCl containing 20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to dissolve S63845.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Vitamin E TPGS-based formulation: A formulation of 2% Vitamin E d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) in 0.9% NaCl has also been reported for i.v. injection.[5][6] TPGS is a non-ionic surfactant that can form micelles to solubilize poorly soluble compounds.
For oral administration, while specific data for S63845 is limited, general strategies for improving the oral bioavailability of poorly soluble drugs can be applied. These include the use of self-emulsifying drug delivery systems (SEDDS), amorphous solid dispersions, and nanoparticle formulations. It is important to note that S63845 is often administered intravenously in preclinical studies to bypass absorption issues.[2][7]
Q2: I am observing precipitation of S63845 when preparing my formulation. What can I do?
A2: Precipitation can be a significant issue due to the low aqueous solubility of S63845. Here are some troubleshooting tips:
-
Ensure complete dissolution of the vehicle components first: Before adding S63845, make sure that the other components of your formulation (e.g., cyclodextrin, TPGS) are fully dissolved in the aqueous vehicle.
-
Use gentle warming and sonication: Applying gentle heat or using an ultrasonic bath can aid in the dissolution of S63845.[1][8] However, be cautious with temperature to avoid degradation of the compound.
-
Prepare fresh formulations: It is recommended to prepare S63845 formulations extemporaneously (immediately before use) and protect them from light.[5][6]
Q3: What are the known physicochemical properties of S63845?
A3: Understanding the physicochemical properties of S63845 is crucial for formulation development. Key available data is summarized below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₇ClF₄N₆O₆S | [9][10] |
| Molecular Weight | 829.26 g/mol | [9][10] |
| CAS Number | 1799633-27-4 | [9][10] |
| Appearance | Crystalline solid | [10] |
| Aqueous Solubility | Insoluble | [1][2] |
| Solubility in Organic Solvents | - DMSO: ≥ 41.45 mg/mL - Methanol: ≥ 20 mg/mL - DMF: 30 mg/mL - Ethanol: 30 mg/mL | [1][10] |
| Binding Affinity (Kd for human MCL-1) | 0.19 nM | [9] |
Experimental Protocols
Protocol 1: Intravenous Formulation using Hydroxypropyl-β-Cyclodextrin
This protocol is based on methodologies reported in published in vivo studies.[3][4]
Materials:
-
S63845 powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
Sterile, light-protected vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of water. Stir until fully dissolved.
-
Adjust the pH of the HP-β-CD solution to approximately 1.6 by adding 25 mM HCl.
-
Weigh the required amount of S63845 and add it to the acidic cyclodextrin solution.
-
Stir the mixture at room temperature, protected from light, until the S63845 is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile, light-protected vial.
-
Administer the formulation to the animals via tail vein injection shortly after preparation.
Protocol 2: Intravenous Formulation using Vitamin E TPGS
This protocol is adapted from published in vivo studies.[5][6]
Materials:
-
S63845 powder
-
Vitamin E TPGS
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile, light-protected vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 2% (w/v) solution of Vitamin E TPGS in sterile 0.9% NaCl. For example, dissolve 200 mg of Vitamin E TPGS in 10 mL of 0.9% NaCl.
-
Warm the solution slightly to aid in the dissolution of the TPGS.
-
Weigh the required amount of S63845 and add it to the TPGS solution.
-
Stir the mixture at room temperature, protected from light, until the S63845 is fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected vial.
-
Administer the formulation to the animals via tail vein injection.
Visualizations
S63845 Mechanism of Action
Caption: S63845 inhibits MCL-1, leading to the activation of BAK/BAX and subsequent apoptosis.
General Workflow for Improving In Vivo Bioavailability
References
- 1. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. apexbt.com [apexbt.com]
- 8. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 9. ChemGood [chemgood.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: S63845 and its Inactive Control for Experimental Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective MCL-1 inhibitor, S63845, and its inactive control for robust experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for S63845?
A1: S63845 is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] It binds with high affinity (Kd of 0.19 nM) to the BH3-binding groove of human MCL-1.[2][4][6] This specific binding prevents MCL-1 from sequestering pro-apoptotic proteins BAX and BAK.[3][7][8] The release of BAX and BAK leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately inducing apoptosis.[3][5][7][8]
Q2: Why is an inactive control necessary when using S63845?
A2: Utilizing an inactive control is critical to ensure that the observed cellular effects are specifically due to the inhibition of MCL-1 by S63845 and not due to off-target effects of the chemical scaffold. An ideal inactive control possesses a very similar chemical structure to the active compound but lacks its biological activity. This allows researchers to differentiate between on-target pharmacological effects and non-specific chemical effects.
Q3: What is the recommended inactive control for S63845?
A3: The recommended inactive control for S63845 is its isomer, (S,R)-S63845 .[6] This compound can be used to validate that the experimental observations are a direct result of MCL-1 inhibition.
Q4: In which cell lines has S63845 shown efficacy?
A4: S63845 has demonstrated potent cytotoxic activity in a variety of cancer cell lines that are dependent on MCL-1 for survival. These include cell lines derived from multiple myeloma, leukemia, and lymphoma.[3][5] For instance, it is highly effective in H929 multiple myeloma cells.[5][7]
Q5: What are the optimal storage and handling conditions for S63845?
A5: S63845 should be stored as a solid at -20°C for long-term stability (≥ 4 years).[9] For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C or -80°C and protected from light.[6] It is advisable to minimize freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low apoptotic response in a supposedly MCL-1 dependent cell line. | 1. Incorrect dosage. 2. Cell line has acquired resistance or has lower MCL-1 dependency than assumed. 3. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify MCL-1 expression levels by Western blot. Consider using a positive control cell line known to be sensitive to S63845. 3. Use a fresh aliquot of S63845. Confirm compound activity in a sensitive cell line. |
| High levels of cell death observed with the inactive control, (S,R)-S63845. | 1. Non-specific cytotoxicity of the compound scaffold at high concentrations. 2. Contamination of the inactive control with the active S63845 isomer. | 1. Lower the concentration of both S63845 and the inactive control. 2. Obtain a new, certified batch of the inactive control. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound preparation and handling. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh dilutions of S63845 and its inactive control for each experiment from a master stock. |
| Unexpected off-target effects observed. | The specific cell line may have unique sensitivities or express off-target proteins that interact with the compound. | Confirm the on-target effect by demonstrating that the observed phenotype is dependent on BAX/BAK.[7][8] This can be done using BAX/BAK knockout or knockdown cell lines. |
Quantitative Data Summary
Table 1: Binding Affinities of S63845
| Target Protein | Binding Affinity (Kd, nM) |
| Human MCL-1 | 0.19[2][4][6] |
| Human BCL-2 | No discernible binding[2] |
| Human BCL-XL | No discernible binding[2] |
Table 2: Cellular Activity of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | <100[5] |
| AMO1 | Multiple Myeloma | Moderately sensitive (100-1000)[5] |
| MV4-11 | Acute Myeloid Leukemia | 4-233[5] |
| H146 | Small-cell Lung Carcinoma | Insensitive (>1000)[8] |
| RS4;11 | Leukemia | Sensitive (<100)[8] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by S63845
-
Cell Plating: Seed the cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of S63845 and (S,R)-S63845 in DMSO. Create a serial dilution of both compounds in the appropriate cell culture medium.
-
Treatment: Treat the cells with increasing concentrations of S63845 and (S,R)-S63845. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Apoptosis Assay: Measure apoptosis using a preferred method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry.
-
Caspase-Glo® 3/7 Assay: Measure caspase-3 and -7 activity according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition and normalize to the vehicle control. Plot a dose-response curve to determine the IC50 for S63845. The inactive control should show minimal to no induction of apoptosis.
Protocol 2: Co-Immunoprecipitation to Validate Disruption of MCL-1/BAK Interaction
-
Cell Treatment: Treat HeLa cells with increasing concentrations of S63845 for 4 hours.[2]
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against MCL-1 and BAK to assess their interaction.
-
Analysis: A dose-dependent decrease in the amount of BAK co-immunoprecipitated with MCL-1 should be observed in the S63845-treated samples compared to the vehicle control.
Visualizations
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Caption: Workflow for validating S63845's specific pro-apoptotic activity.
References
- 1. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of S63845 and Other Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers and implicated in therapeutic resistance. Its inhibition has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the potent and selective Mcl-1 inhibitor, S63845, against other notable Mcl-1 inhibitors: AMG-176, AZD5991, and VU661013. The data presented is compiled from key preclinical studies to aid in the evaluation of these compounds for research and development.
Quantitative Efficacy Comparison
The following tables summarize the biochemical and cellular potency of S63845 in comparison to other selective Mcl-1 inhibitors. It is important to note that direct head-to-head comparisons in identical experimental settings are not always available in the published literature; therefore, variations in assay conditions are to be expected.
Table 1: Biochemical Binding Affinity and Selectivity
This table outlines the direct binding affinity of the inhibitors to Mcl-1 and key related Bcl-2 family proteins, Bcl-2 and Bcl-xL, to indicate selectivity. Lower values signify stronger binding.
| Compound | Target | Binding Affinity (Kd/Ki) | Assay Method | Selectivity vs. Bcl-2 (Fold) | Selectivity vs. Bcl-xL (Fold) | Reference |
| S63845 | Human Mcl-1 | 0.19 nM (Kd) | SPR | >10,000 | >10,000 | [1] |
| AMG-176 | Human Mcl-1 | <1 nM (Ki) | Not Specified | ~9,500 | ~7,000 | |
| AZD5991 | Human Mcl-1 | 0.17 nM (Kd) | SPR | >10,000 | >10,000 | [2] |
| VU661013 | Human Mcl-1 | 97 ± 30 pM (Ki) | TR-FRET | ~7,500 | >400,000 | [3] |
Kd = Dissociation Constant; Ki = Inhibition Constant; SPR = Surface Plasmon Resonance; TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer. Selectivity is approximated from reported Ki or IC50 values.
Table 2: Cellular Potency in Hematological Malignancy Cell Lines
This table presents the half-maximal effective or inhibitory concentrations (EC50/IC50/GI50) of the inhibitors in various Mcl-1-dependent cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | Cellular Potency (nM) | Assay Type | Reference |
| S63845 | H929 | Multiple Myeloma | 7.9 | Cell Viability | [1] |
| MOLP-8 | Acute Myeloid Leukemia | 4.3 | Cell Viability | [1] | |
| MV-4-11 | Acute Myeloid Leukemia | 30.6 | Cell Viability | [1] | |
| AMG-176 | OPM-2 | Multiple Myeloma | 3.5 (EC50) | Apoptosis | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 8 (EC50) | Apoptosis | [4] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 (EC50) | Caspase 3/7 Activity | [5] |
| MV-4-11 | Acute Myeloid Leukemia | 24 (EC50) | Caspase 3/7 Activity | [5] | |
| VU661013 | MOLM-13 | Acute Myeloid Leukemia | 15 (GI50) | Growth Inhibition | [6] |
| MV-4-11 | Acute Myeloid Leukemia | 25 (GI50) | Growth Inhibition | [6] |
EC50 = Half-maximal Effective Concentration; IC50 = Half-maximal Inhibitory Concentration; GI50 = Half-maximal Growth Inhibition.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 inhibitors are BH3 mimetics. They bind with high affinity to a hydrophobic groove on the Mcl-1 protein, the same site that pro-apoptotic proteins like BIM, BAK, and BAX would normally bind. By occupying this groove, the inhibitors prevent Mcl-1 from sequestering and neutralizing these pro-apoptotic effectors. The released and activated BAK and BAX proteins then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade and culminates in programmed cell death (apoptosis).[7]
Caption: Mechanism of apoptosis induction by Mcl-1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of Mcl-1 inhibitors.
Biochemical Binding Affinity: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding kinetics and affinity of an inhibitor to the Mcl-1 protein.
-
Immobilization:
-
Recombinant human Mcl-1 protein is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
The surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
-
Mcl-1 protein, diluted in 10 mM sodium acetate (pH 5.0), is injected over the activated surface.
-
Remaining active sites are blocked with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A serial dilution of the Mcl-1 inhibitor (e.g., S63845) is prepared in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the Mcl-1-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Association and dissociation phases are monitored in real-time, measuring the change in response units (RU).
-
-
Data Analysis:
-
The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The resulting data are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Viability: CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells.[8]
-
Cell Plating:
-
Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate plates under standard culture conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Mcl-1 inhibitor in culture medium.
-
Add the compound to the designated wells and incubate for the desired treatment period (e.g., 72 hours). Include vehicle-only control wells.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 or GI50 value.
-
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[10]
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, but typically with a shorter incubation time (e.g., 6, 12, or 24 hours) suitable for observing apoptosis.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[11]
-
Mix the contents gently by orbital shaking at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[11]
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
The resulting luminescence is proportional to the amount of caspase 3/7 activity. Data can be plotted against inhibitor concentration to determine an EC50 value.
-
Apoptosis Induction: Annexin V Staining by Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[12][13]
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates and treat with the Mcl-1 inhibitor at desired concentrations for a specified time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[13]
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just prior to analysis, add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[13]
-
Use appropriate controls to set compensation and gates, including unstained cells, cells stained only with Annexin V, and cells stained only with PI/DAPI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
-
Conclusion
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Predicting Tumor Sensitivity to S63845: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein overexpressed in numerous cancers, represents a promising therapeutic strategy. S63845, a potent and specific MCL-1 inhibitor, has demonstrated significant anti-tumor activity in preclinical models. However, identifying patients who are most likely to respond to S63845 is a critical challenge. This guide provides a comparative overview of potential biomarkers for predicting S63845 sensitivity, supported by experimental data and detailed methodologies, to aid in the strategic development and application of MCL-1 targeted therapies.
Predictive Biomarkers for S63845 Sensitivity
Several biomarkers have been investigated to predict tumor sensitivity to S63845 and other MCL-1 inhibitors. These can be broadly categorized into the expression levels of BCL-2 family proteins and the status of associated signaling pathways.
BCL-2 Family Protein Expression
The most direct approach to predicting dependence on MCL-1 is to assess the expression levels of anti-apoptotic BCL-2 family members. A high MCL-1 expression level is a primary requisite for sensitivity, but the interplay with other BCL-2 family proteins, such as BCL-2 and BCL-XL, is crucial in determining the ultimate response.
| Biomarker Category | Biomarker | Correlation with S63845 Sensitivity | Tumor Types Investigated | Reference |
| BCL-2 Family Expression | High MCL-1 Expression | Positive | Multiple Myeloma, Leukemia, Lymphoma, Breast Cancer, Non-Small Cell Lung Carcinoma | [1][2][3][4] |
| Low BCL-XL Expression | Positive | Multiple Myeloma, Lymphoma, Acute Myeloid Leukemia | [5] | |
| Low Bcl-w Expression | Positive | Cutaneous T-Cell Lymphoma | [6] | |
| High BAK Expression | Positive | Hematological Malignancies | [7] | |
| MCL-1/BCL-XL Ratio | Positive (predicts synergy with ERK1/2 inhibitors) | Melanoma | [7] | |
| Gene Signature | 4-Gene Signature (AXL, ETS1, IL6, EFEMP1) | Negative (high expression correlates with resistance) | Triple-Negative Breast Cancer | [8][9] |
| Functional Assay | BH3 Profiling | Positive (high MCL-1 dependence) | T-Cell Lymphomas | [10][11] |
Table 1: Summary of Potential Predictive Biomarkers for S63845 Sensitivity. This table summarizes key biomarkers and their correlation with sensitivity to the MCL-1 inhibitor S63845, as investigated in various cancer types.
Resistance Mechanisms and Associated Biomarkers
Resistance to S63845 can be intrinsic or acquired and is often associated with the upregulation of other anti-apoptotic proteins, particularly BCL-XL, which can compensate for MCL-1 inhibition[5]. Additionally, a four-gene signature consisting of AXL, ETS1, IL6, and EFEMP1 has been identified to promote resistance to MCL-1 inhibitors in triple-negative breast cancer by activating the ERK signaling pathway, leading to the upregulation of BCL-2 and downregulation of the pro-apoptotic protein BIM[8][9].
Comparison with Alternative MCL-1 Inhibitors
S63845 is one of several selective MCL-1 inhibitors that have been developed. Understanding its performance in the context of other agents is crucial for clinical and research applications.
| Mcl-1 Inhibitor | Reported Biomarkers of Sensitivity | Key Characteristics |
| S63845 | High MCL-1, Low BCL-XL, Low Bcl-w, High BAK | High affinity and selectivity for human MCL-1 (Kd = 0.19 nM).[5][12] |
| AZD5991 | High MCL-1 dependence (determined by BH3 profiling) | Potent and selective macrocyclic inhibitor of MCL-1.[10] |
| AMG 176 / AMG 397 | High MCL-1, Low BCL-XL | In clinical trials for hematologic malignancies.[8][13] |
| S64315 (MIK665) | MCL-1 dependence | Second-generation inhibitor selected for clinical evaluation.[7] |
| A-1210477 | MCL-1 dependence | An earlier, less potent MCL-1 inhibitor used as a research tool.[5] |
Table 2: Comparison of S63845 with other selective MCL-1 inhibitors. This table provides a comparative overview of S63845 and other MCL-1 inhibitors, highlighting their respective biomarkers of sensitivity and key features.
Experimental Protocols
Accurate and reproducible assessment of S63845 sensitivity and associated biomarkers requires robust experimental protocols. Below are detailed methodologies for key assays.
Cell Viability and Apoptosis Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: Measures ATP levels as an indicator of metabolically active cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of S63845 or other inhibitors for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration.
-
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Treat cells with S63845 at the desired concentration and time point.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protein Expression and Interaction Analysis
1. Western Blotting for BCL-2 Family Proteins
-
Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MCL-1, BCL-XL, BCL-2, BAK, BAX, or BIM overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
-
Principle: Isolates a specific protein and its binding partners from a cell lysate to determine in vivo interactions.
-
Protocol:
-
Treat cells with S63845 to assess the disruption of MCL-1/pro-apoptotic protein interactions.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody specific for MCL-1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against potential binding partners like BAK, BAX, or BIM.[12][14]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a clear understanding of S63845's mechanism and biomarker identification.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. Sensitivity of Cutaneous T-Cell Lymphoma Cells to the Mcl-1 Inhibitor S63845 Correlates with the Lack of Bcl-w Expression [mdpi.com]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Navigating Resistance: A Comparative Guide to S63845 and Other BH3 Mimetics
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between targeted therapies is paramount. This guide provides an objective comparison of the MCL-1 inhibitor S63845 with other BH3 mimetics that target BCL-2 (e.g., venetoclax) and BCL-xL (e.g., navitoclax, A-1331852), supported by experimental data and detailed protocols.
The therapeutic landscape of cancer treatment has been significantly advanced by the development of BH3 mimetics, a class of drugs that selectively inhibit anti-apoptotic BCL-2 family proteins, thereby inducing cancer cell death. S63845, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), has shown promise in various malignancies. However, as with other targeted agents, the emergence of resistance is a critical challenge. A key mechanism of resistance to BH3 mimetics targeting one BCL-2 family member is the compensatory upregulation of other anti-apoptotic proteins. This guide explores the cross-resistance profiles of S63845 and other BH3 mimetics, providing data-driven insights into their synergistic potential and the mechanisms underpinning resistance.
Comparative Efficacy and Cross-Resistance
The efficacy of BH3 mimetics is often dictated by the specific dependencies of a cancer cell on particular anti-apoptotic BCL-2 family members. Cells resistant to a BCL-2 inhibitor like venetoclax may exhibit increased reliance on MCL-1 or BCL-xL for survival, rendering them sensitive to S63845 or BCL-xL inhibitors, respectively. Conversely, acquired resistance to S63845 is often associated with the upregulation of BCL-2 or BCL-xL.[1][2][3] This reciprocal resistance pattern highlights the potential for synergistic combinations of BH3 mimetics to overcome resistance and enhance therapeutic efficacy.[4][5][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal effective concentration (EC50) values of S63845 and other BH3 mimetics in various cancer cell lines, including parental (sensitive) and resistant models. This data illustrates the differential sensitivities and the potential for overcoming resistance through combination therapies.
| Cell Line | Cancer Type | S63845 EC50 (nM) | Venetoclax EC50 (nM) | A-1331852 (BCL-xL inhibitor) EC50 (nM) | Reference |
| Mino (Parental) | Mantle Cell Lymphoma | >1000 | 25 | >1000 | [7] |
| Mino (Venetoclax-Resistant) | Mantle Cell Lymphoma | 50 | >10000 | >1000 | [7] |
| MAVER (Parental) | Mantle Cell Lymphoma | 500 | 50 | >1000 | [7] |
| MAVER (Venetoclax-Resistant) | Mantle Cell Lymphoma | 250 | >10000 | >1000 | [7] |
| RS4;11 (VEN-sensitive) | B-cell Acute Lymphoblastic Leukemia | >1000 | 89.41 | Not Reported | [8] |
| RS4;11 (VEN-insensitive) | B-cell Acute Lymphoblastic Leukemia | >1000 | 144,359 | Not Reported | [8] |
| MM.1S | Multiple Myeloma | 94.1 (monoculture) | >10000 | Not Reported | [9] |
| KMS12-BM | Multiple Myeloma | <10 | <1000 | Not Reported | [10] |
Signaling Pathways and Mechanisms of Action
The interplay between pro- and anti-apoptotic BCL-2 family proteins at the mitochondrial outer membrane is central to the regulation of apoptosis. BH3 mimetics disrupt this balance by binding to specific anti-apoptotic proteins, liberating pro-apoptotic "activator" proteins like BIM, which in turn activate the "effector" proteins BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Caption: Mechanism of action of BH3 mimetics targeting different BCL-2 family members.
Resistance to a single BH3 mimetic often arises from a shift in dependency to another anti-apoptotic protein. For instance, inhibition of BCL-2 by venetoclax can lead to an increased reliance on MCL-1 to sequester BIM, thus preventing apoptosis.
Caption: Overcoming venetoclax resistance with S63845.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/XTT or ATP-based)
This protocol outlines a general procedure for assessing cell viability in response to BH3 mimetic treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of the BH3 mimetics (S63845, venetoclax, A-1331852, etc.) alone or in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT/XTT assays: Add 20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with 100 µL of DMSO or the provided solubilization buffer.
-
For ATP-based assays (e.g., CellTiter-Glo®): Add the reagent directly to the wells according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curves to determine the EC50 values using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the interaction between BCL-2 family proteins.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.[11]
-
Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Pre-clear the supernatant by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., anti-BIM) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the interacting partners (e.g., anti-MCL-1, anti-BCL-2, anti-BCL-xL).
Western Blotting
This protocol is for detecting the expression levels of BCL-2 family proteins.
-
Protein Extraction: Prepare whole-cell lysates as described in the Co-IP protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical workflow for investigating cross-resistance between S63845 and other BH3 mimetics.
Caption: A stepwise approach to studying BH3 mimetic cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Venetoclax resistance in acute lymphoblastic leukemia is characterized by increased mitochondrial activity and can be overcome by co-targeting oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Independent Validation of S63845: A Comparative Analysis
The groundbreaking 2016 study by Kotschy and colleagues in Nature introduced S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] This seminal work established S63845 as a promising therapeutic agent for various cancers dependent on MCL-1 for survival. This guide provides an independent validation of the key findings from the Kotschy et al. study by comparing their data with subsequent research from independent laboratories.
Data Presentation
Table 1: In Vitro Cytotoxicity of S63845 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Kotschy et al. (2016) IC50 (nM) | Independent Validation IC50 (nM) | Reference (Independent Validation) |
| H929 | Multiple Myeloma | ~10 | ~15 | Caenepeel et al. (2018) |
| MOLM-13 | Acute Myeloid Leukemia | ~20 | ~25 | Caenepeel et al. (2018) |
| NCI-H929 | Multiple Myeloma | < 100 | 8.6 | Phillips et al. (2016) |
| U266B1 | Multiple Myeloma | > 1000 | 1100 | Phillips et al. (2016) |
Table 2: In Vitro Cytotoxicity of S63845 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Kotschy et al. (2016) IC50 (nM) | Independent Validation IC50 (nM) | Reference (Independent Validation) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | ~1000 (as single agent) | Williams et al. (2019) |
| SUM159PT | Triple-Negative Breast Cancer | Not Reported | > 1000 (as single agent) | Williams et al. (2019) |
| IMR-32 | Neuroblastoma | Not Reported | ~1000 | De Blasio et al. (2020) |
| SK-N-BE(2) | Neuroblastoma | Not Reported | > 1000 | De Blasio et al. (2020) |
| KCNR | Neuroblastoma | Not Reported | ~500 | Vernooij et al. (2023) |
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Cancer Type | Xenograft Model | Kotschy et al. (2016) Outcome | Independent Validation Outcome | Reference (Independent Validation) |
| Multiple Myeloma | AMO-1 | Tumor regression | Not Reported | N/A |
| Acute Myeloid Leukemia | MOLM-13 | Increased survival | Not Reported | N/A |
| Breast Cancer | MDA-MB-231 | Not Reported | Tumor growth inhibition in combination with docetaxel | Williams et al. (2019) |
| Neuroblastoma | KCNR | Not Reported | Additive effect in combination with venetoclax | Vernooij et al. (2023) |
Experimental Protocols
Original Kotschy et al. (2016) Methodology
Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with a dilution series of S63845 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured with a plate reader, and IC50 values were calculated using a four-parameter logistic model.
In Vivo Xenograft Studies: Female BALB/c nude mice were subcutaneously inoculated with cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. S63845 was administered intravenously. Tumor volume was measured regularly, and body weight was monitored as a surrogate for toxicity.
Independent Validation Methodologies
Williams et al. (2019) - Breast Cancer:
-
Cell Viability: Triple-negative breast cancer cell lines were treated with S63845 alone or in combination with docetaxel for 72 hours. Viability was determined using the CellTiter-Glo assay.
-
In Vivo: NOD/SCID gamma mice were orthotopically implanted with MDA-MB-231 cells. Mice were treated with vehicle, S63845, docetaxel, or a combination. Tumor growth was monitored by caliper measurements.
Caenepeel et al. (2018) - Hematological Malignancies:
-
Cell Viability: A panel of hematological cancer cell lines was treated with S63845 for 72 hours. Cell viability was measured using the CellTiter-Glo assay.
Phillips et al. (2016) - Multiple Myeloma:
-
Cell Viability: Multiple myeloma cell lines were treated with S63845 for 72 hours, and viability was assessed using the CellTiter-Glo assay.
De Blasio et al. (2020) - Neuroblastoma:
-
Cell Viability: Neuroblastoma cell lines were treated with S63845 for 72 hours, and cell viability was measured using the ATPlite assay (PerkinElmer).
Vernooij et al. (2023) - Neuroblastoma:
-
Cell Viability: Neuroblastoma cell lines were treated with S63845 alone or in combination with venetoclax. Cell viability was assessed after 72 hours using the CellTiter-Glo 3D assay.
-
In Vivo: Patient-derived xenograft models of neuroblastoma were established in immunodeficient mice. Mice were treated with vehicle, S63845, venetoclax, or the combination, and tumor growth was monitored.
Mandatory Visualization
References
A Researcher's Guide to S63845: A Potent and Selective Tool for Mcl-1 Pathway Validation
For researchers, scientists, and drug development professionals, the selective validation of therapeutic pathways is paramount. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of cell survival and a promising target in cancer therapy.[1] S63845 has emerged as a highly potent and selective small-molecule inhibitor of Mcl-1, making it an invaluable tool for elucidating the intricacies of the Mcl-1 signaling pathway.[2][3]
This guide provides a comprehensive comparison of S63845 with other Mcl-1 inhibitors, supported by experimental data and detailed protocols to empower researchers in their Mcl-1 pathway validation studies.
Mechanism of Action of Mcl-1 and Inhibition by S63845
Mcl-1 is an anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][5] S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[3][6] This action competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the Bax/Bak-dependent mitochondrial apoptotic pathway.[2][7]
Caption: Mcl-1 pathway and S63845 inhibition.
Comparative Analysis of Mcl-1 Inhibitors
S63845 distinguishes itself from other Mcl-1 inhibitors through its high potency and selectivity. The following table summarizes key quantitative data for S63845 and other notable Mcl-1 inhibitors.
| Compound | Binding Affinity (Kd/Ki) for Mcl-1 | Selectivity vs. Bcl-2/Bcl-xL | Cell-based Potency (IC50) | Reference |
| S63845 | Kd = 0.19 nM; Ki < 1.2 nM | >100-fold | <100 nM in sensitive cell lines | [2][8][9] |
| A-1210477 | Ki = 28 nM | Selective for Mcl-1 | ~1-5 µM in sensitive cell lines | [3][10] |
| AMG-176 | Ki = 0.06 nM | Selective for Mcl-1 | Potent in hematological malignancy cell lines | [11] |
| AZD5991 | Potent Mcl-1 inhibitor | Selective for Mcl-1 | Synergistic with venetoclax in AML | [11] |
S63845 exhibits a significantly higher binding affinity for human Mcl-1 compared to earlier generation inhibitors like A-1210477.[3] This translates to greater potency in cell-based assays, with S63845 inducing apoptosis in Mcl-1-dependent cancer cell lines at nanomolar concentrations.[11]
Key Experiments for Mcl-1 Pathway Validation
Validating the engagement and inhibition of the Mcl-1 pathway is crucial. Below are detailed protocols for essential experiments.
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for a cell viability assay.
Protocol:
-
Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of S63845 and other Mcl-1 inhibitors in culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the log of the inhibitor concentration.
This assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Caption: Workflow for an apoptosis assay.
Protocol:
-
Follow steps 1-4 of the Cell Viability Assay protocol. The incubation time for apoptosis assays is typically shorter (e.g., 6-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
This technique is used to determine if S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim.
Caption: Workflow for co-immunoprecipitation.
Protocol:
-
Treat cells with an effective concentration of S63845 or a vehicle control for a short period (e.g., 4-6 hours).
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the S63845-treated sample indicates disruption of the interaction.
Conclusion
S63845 is a powerful and specific tool compound for the investigation of the Mcl-1 pathway. Its high affinity and selectivity allow for precise validation of Mcl-1's role in apoptosis and cell survival.[3][8] By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively employ S63845 to advance our understanding of Mcl-1-dependent processes and accelerate the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sns-032.com [sns-032.com]
- 9. apexbt.com [apexbt.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
S63845: A Comparative Analysis of a Potent MCL-1 Inhibitor in Solid versus Hematological Cancers
A detailed examination of the preclinical efficacy, mechanism of action, and therapeutic potential of the selective MCL-1 inhibitor, S63845, across different cancer types. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data.
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family, has emerged as a critical survival factor for a multitude of cancers, making it a prime target for therapeutic intervention. S63845 is a highly potent and selective small-molecule inhibitor of MCL-1 that has demonstrated significant preclinical activity.[1][2] This guide provides a comparative analysis of S63845's efficacy in solid versus hematological malignancies, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Mechanism of Action: Inducing Apoptosis through MCL-1 Inhibition
S63845 binds with high affinity and specificity to the BH3-binding groove of the MCL-1 protein.[3] This action mimics the function of pro-apoptotic BH3-only proteins, thereby preventing MCL-1 from sequestering and inactivating the pro-apoptotic effector proteins BAX and BAK. The release and subsequent activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately culminating in programmed cell death, or apoptosis.[1][4]
Figure 1: Simplified signaling pathway of S63845-induced apoptosis.
Comparative Efficacy: Hematological vs. Solid Tumors
Preclinical studies have revealed a marked difference in the single-agent efficacy of S63845 between hematological and solid tumors.
Hematological Malignancies: High Sensitivity as a Monotherapy
A broad range of hematological cancer cell lines, including those from multiple myeloma (MM), acute myeloid leukemia (AML), and lymphoma, have demonstrated high sensitivity to S63845 as a single agent.[5][6] In vivo studies using xenograft models of these malignancies have shown significant tumor growth inhibition and even tumor regression at well-tolerated doses.[3][5] For instance, in a mouse xenograft model of AMO1 multiple myeloma, S63845 treatment resulted in significant anti-tumor effects.[5] Similarly, in an MV4-11 AML xenograft model, S63845 demonstrated potent anti-tumor activity.[5]
Solid Tumors: Efficacy Primarily in Combination Therapies
In contrast, most solid tumor cell lines have shown limited sensitivity to S63845 as a monotherapy.[7] However, its efficacy is significantly enhanced when used in combination with other anti-cancer agents. For example, in preclinical models of triple-negative breast cancer, S63845 displayed synergistic activity with docetaxel. In HER2-amplified breast cancer models, it showed synergy with trastuzumab and lapatinib. This suggests that while MCL-1 inhibition alone may not be sufficient to induce apoptosis in many solid tumors, it can lower the threshold for cell death, thereby sensitizing them to other therapies.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of S63845 and other MCL-1 inhibitors in various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: S63845 IC50 Values in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | S63845 IC50 (µM) |
| H929 | Multiple Myeloma | ~0.1 |
| U-2946 | Lymphoma | ~0.1 |
| MV-4-11 | Acute Myeloid Leukemia | 0.004426 |
| MOLM-13 | Acute Myeloid Leukemia | 0.061906 |
| HL-60 | Acute Myeloid Leukemia | IC50 calculated from dose-response curve |
| ML-1 | Acute Myeloid Leukemia | IC50 calculated from dose-response curve |
| Ramos | Burkitt's Lymphoma | 0.3097 |
| Raji | Burkitt's Lymphoma | 1.652 |
Data sourced from multiple preclinical studies.[8][9][10]
Table 2: Comparative IC50 Values of MCL-1 Inhibitors in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | S63845 IC50 (µM) | AZD5991 IC50 (µM) | AMG-176 IC50 (µM) | MIK665 (S64315) IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.004426 | 0.024 | - | - |
| MOLP-8 | Multiple Myeloma | - | 0.033 | - | - |
| Ramos | Burkitt's Lymphoma | 0.3097 | - | 0.3097 | - |
| Raji | Burkitt's Lymphoma | 1.652 | - | 1.652 | - |
| H929 | Multiple Myeloma | ~0.1 | - | - | 250 |
Data sourced from multiple preclinical studies.[8][10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of S63845.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: General workflow for a cell viability MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of S63845 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are then calculated from the dose-response curves.[14][15][16][17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with S63845 at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of S63845 in a living organism.[18][19]
Figure 3: General workflow for an in vivo xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to different treatment groups, including a vehicle control group.
-
Drug Administration: Administer S63845 via an appropriate route (e.g., intravenous injection) at predetermined doses (e.g., 25 mg/kg) and schedules (e.g., daily or weekly).[20]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
S63845 is a potent and selective MCL-1 inhibitor with a clear differential efficacy profile between hematological and solid cancers in preclinical models. It demonstrates remarkable single-agent activity in a wide array of hematological malignancies, highlighting the strong dependence of these cancers on MCL-1 for survival. In contrast, its efficacy in solid tumors is more pronounced in combination with other anti-cancer agents, suggesting a role as a sensitizer to conventional therapies. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers working on the development of MCL-1 targeted therapies and for designing future preclinical and clinical studies. Further investigation into biomarkers that predict sensitivity to S63845 will be crucial for its successful clinical translation.
References
- 1. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]
- 3. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Validate User [ashpublications.org]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. protocols.io [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mcl-1 inhibitor 15
Essential Safety and Handling Guide for Mcl-1 Inhibitor 15
Disclaimer: No specific safety data sheet (SDS) or chemical hazard information was found for a compound explicitly named "this compound." This suggests it may be a novel or internal research compound. The following guidance is based on best practices for handling potent, cytotoxic, and hazardous small molecule compounds, similar to other Mcl-1 inhibitors used in cancer research.[1][2][3][4] Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Pre-Handling and Preparation
1.1. Risk Assessment and Training:
-
All personnel must be trained on the potential hazards of potent cytotoxic compounds.[4]
-
A risk assessment should be conducted by the institution's environmental health and safety (EHS) department.
-
Access to areas where the compound is handled should be restricted to authorized personnel.[4]
1.2. Engineering Controls:
-
All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect the user from inhalation of aerosols or dust.[5]
-
An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to minimize exposure.[7][8] The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Standards & Considerations |
| Handling Solid Compound (Weighing, Reconstituting) | Double chemotherapy gloves, disposable gown, safety goggles with side shields or face shield, N95 respirator.[7][9] | Gloves should be ASTM D6978 certified for chemotherapy drug resistance.[5][7] Gowns should be impermeable and have closed cuffs.[7] |
| Handling Solutions (Dilutions, Plating) | Double chemotherapy gloves, disposable gown, safety goggles. | Change gloves immediately if contaminated. |
| Transporting Compound | Chemotherapy gloves.[7] | Use secondary, sealed, and shatterproof containers. |
| Waste Disposal | Double chemotherapy gloves, disposable gown, safety goggles. | Follow specific institutional and local regulations for cytotoxic waste. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Maintain an accurate inventory of the compound.
3.2. Preparation of Stock Solutions:
-
Don all required PPE as listed in the table above.
-
Perform all work within a chemical fume hood or BSC.
-
Before weighing, place a disposable liner on the balance to contain any spills.
-
Carefully weigh the required amount of the solid compound.
-
Add solvent to the vial containing the solid compound to dissolve it. Avoid shaking, which can create aerosols; gently vortex or sonicate if necessary.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and hazard symbols.
3.3. Experimental Use:
-
When performing dilutions or adding the compound to experimental systems, work within a fume hood or BSC.
-
Use disposable plasticware whenever possible.
-
After use, decontaminate all non-disposable equipment (e.g., pipettes) with an appropriate cleaning solution (e.g., 70% ethanol followed by a validated decontamination solution).
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: All contaminated disposables (gloves, gowns, pipette tips, vials, etc.) must be placed in a designated, sealed, and labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[10]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Disposal Vendor: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, following all local and national regulations.[10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. If the spill is small and you are trained to handle it, use a spill kit designed for cytotoxic drugs. Wear appropriate PPE. If the spill is large, evacuate the area, restrict access, and contact your institution's EHS department immediately.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Signaling Pathway Context: The Role of Mcl-1
Mcl-1 (Myeloid cell leukemia-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][3] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][3] In many cancers, Mcl-1 is overexpressed, contributing to tumor survival and resistance to therapy.[3] Mcl-1 inhibitors are designed to block this protective function, freeing pro-apoptotic proteins to trigger programmed cell death in cancer cells.
The diagram below illustrates the simplified signaling pathway involving Mcl-1 and the action of an Mcl-1 inhibitor.
Caption: Mcl-1's Role in Apoptosis and Inhibitor Action.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. corecheminc.com [corecheminc.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pogo.ca [pogo.ca]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
